molecular formula C10H12BrNO3S B1266800 4-(4-Bromophenylsulfonyl)morpholine CAS No. 834-67-3

4-(4-Bromophenylsulfonyl)morpholine

Cat. No.: B1266800
CAS No.: 834-67-3
M. Wt: 306.18 g/mol
InChI Key: JWJRLABLXQZFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H12BrNO3S and its molecular weight is 306.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75610. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJRLABLXQZFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291448
Record name 4-(4-bromophenylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834-67-3
Record name 4-[(4-Bromophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 75610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 834-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-bromophenylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Bromobenzene)sulfonyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 834-67-3). This compound serves as a valuable intermediate in medicinal chemistry and materials science. This document outlines a standard laboratory-scale synthesis protocol, details the necessary purification steps, and summarizes its key physicochemical and spectroscopic characterization data. The guide is intended to provide researchers and drug development professionals with the foundational information required to produce and verify this compound.

Physicochemical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 834-67-3[1][2][3]
Molecular Formula C₁₀H₁₂BrNO₃S[1][2][3]
Molecular Weight 306.18 g/mol [1][2][3]
Melting Point 140-142 °C[1]
Density 1.594 g/cm³[1]
Boiling Point 415.7 °C at 760 mmHg[1]
Flash Point 205.2 °C[1]

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and morpholine. This reaction, a classic method for forming sulfonamides, involves the attack of the secondary amine (morpholine) on the sulfonyl chloride, with a base used to neutralize the resulting hydrochloric acid.

Synthesis Pathway

The reaction scheme is a straightforward sulfonamide formation.

Synthesis_Pathway cluster_product Product R1 4-Bromobenzenesulfonyl Chloride P This compound R1->P + Morpholine Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to Room Temp. R2 Morpholine

Synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is based on standard procedures for sulfonamide synthesis from sulfonyl chlorides and secondary amines.[4][5]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by recrystallization or flash column chromatography.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Flash Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and combine those containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods and by measuring its melting point.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueDataReference
¹H NMR Data available for the compound in DMSO-d6.[6]
¹³C NMR Expected signals for 8 unique carbon atoms (4 aromatic, 4 morpholine).[7][8]
IR Spectroscopy Characteristic peaks for S=O stretch (~1350 & 1160 cm⁻¹), C-S stretch, C-N stretch, and aromatic C-H bonds.[9]
Mass Spectrometry Molecular Ion (M⁺) peak expected at m/z ≈ 305/307 due to bromine isotopes (⁷⁹Br/⁸¹Br).[10][11]

Note: Specific peak assignments for NMR and IR would require experimental data for the final compound.

Workflow Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow.

Experimental_Workflow A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Reaction (0°C to RT, 2-4h) A->B C 3. Work-up (Quenching, Extraction, Washing) B->C D 4. Isolation (Drying, Concentration) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Final Characterization E->F G Melting Point F->G H NMR (¹H, ¹³C) F->H I IR Spectroscopy F->I J Mass Spectrometry F->J

General workflow for synthesis and characterization.

Safety Information

Appropriate safety precautions must be taken when handling the reagents involved in this synthesis. The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.[4]

References

An In-depth Technical Guide to 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(4-Bromophenylsulfonyl)morpholine. This compound, featuring a bromophenylsulfonyl moiety attached to a morpholine ring, is a subject of interest in medicinal chemistry and drug discovery. This document includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, potential biological activities and associated signaling pathways are discussed, supported by a conceptual workflow for its synthesis and characterization.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a morpholine ring N-substituted with a 4-bromophenylsulfonyl group. The presence of the bromine atom and the sulfonyl group significantly influences its electronic and lipophilic characteristics, making it a valuable scaffold in the design of bioactive molecules.

Chemical Structure and Identifiers
PropertyValue
IUPAC Name 4-((4-bromophenyl)sulfonyl)morpholine
CAS Number 834-67-3[1]
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Molecular Weight 306.18 g/mol [1]
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br
InChI Key JWJRLABLXQZFAR-UHFFFAOYSA-N
Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Melting Point 140-142 °C--INVALID-LINK--
Boiling Point 415.7 °C at 760 mmHg--INVALID-LINK--
Density 1.594 g/cm³--INVALID-LINK--
Flash Point 205.2 °C--INVALID-LINK--
Storage Temperature 4°C--INVALID-LINK--

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with morpholine. This nucleophilic substitution reaction is a common and efficient method for the formation of sulfonamides.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Morpholine

  • Pyridine (anhydrous) or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 0.05 N aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add morpholine (1.1 equivalents) and a suitable base like anhydrous pyridine (1.2 equivalents) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers sequentially with 0.05 N aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental Workflow Diagram

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromobenzenesulfonyl chloride in DCM add_reagents Add morpholine and pyridine at 0°C start->add_reagents react Stir overnight at room temperature add_reagents->react quench Quench with NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash with HCl, water, and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry chromatography Flash column chromatography dry->chromatography isolate Isolate pure product chromatography->isolate end end isolate->end Final Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected ¹H NMR Spectral Features: The spectrum will characteristically show two sets of signals for the morpholine protons, typically appearing as triplets or multiplets, and signals in the aromatic region corresponding to the 4-bromophenyl group, which will likely appear as two doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy Protocol:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for the carbon atoms of the morpholine ring and the 4-bromophenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of this compound.

HPLC Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) to monitor the aromatic ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of morpholine-containing compounds and sulfonamides are known to possess a wide range of pharmacological properties. Derivatives of 4-(4-Bromophenylsulfonyl)phenyl have shown potential as analgesic agents.[2] Furthermore, derivatives of the parent compound, 4-(phenylsulfonyl)morpholine, have been investigated for their anticancer properties, particularly against triple-negative breast cancer.[3]

The proposed mechanism of action for some anticancer morpholine derivatives involves the induction of endoplasmic reticulum (ER) stress, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could be investigated for this compound, based on the activity of related compounds.

G Conceptual Anticancer Signaling Pathway compound This compound er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress Induces upr Unfolded Protein Response (UPR) er_stress->upr Activates p53 p53 Pathway Activation upr->p53 Leads to g2m_checkpoint G2/M Checkpoint Arrest upr->g2m_checkpoint Leads to apoptosis Apoptosis p53->apoptosis g2m_checkpoint->apoptosis

Caption: A conceptual diagram of a potential anticancer signaling pathway for this compound.

Conclusion

This compound is a compound with well-defined physicochemical properties that can be synthesized and characterized using standard laboratory techniques. Its structural motifs suggest potential for biological activity, particularly in the areas of oncology and pain management. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this and related molecules. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

4-(4-Bromophenylsulfonyl)morpholine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenylsulfonyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular molecule is limited in public literature, this document compiles its known properties and provides context based on the broader class of arylsulfonylmorpholines. This guide includes its chemical identity, a detailed, plausible experimental protocol for its synthesis, and a discussion of the potential biological significance of this structural class.

Core Compound Identification

Chemical Structure:

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound

The molecule consists of a morpholine ring attached via its nitrogen atom to a sulfonyl group, which is in turn bonded to a 4-bromophenyl ring.

Physicochemical Data:

PropertyValueReference
CAS Number 834-67-3[1]
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Molecular Weight 306.18 g/mol [1]
Appearance White to off-white crystalline powder (predicted)
Solubility Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Limited solubility in water (predicted).
Storage Temperature -20°C[1]

Synthesis Protocol

The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction between morpholine and 4-bromophenylsulfonyl chloride. This method is a common and effective way to form sulfonamides.

Reaction Scheme:

Synthesis Scheme of this compound

Figure 2. General reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine (1.0 equivalent)

  • 4-Bromophenylsulfonyl chloride (1.05 equivalents)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq).

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the morpholine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Biological and Pharmacological Context

While specific biological activity for this compound is not extensively documented, the morpholine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is often incorporated to improve the pharmacokinetic properties of a molecule, such as increasing solubility and metabolic stability.

Derivatives of the closely related 4-(phenylsulfonyl)morpholine have been investigated for their potential as anticancer agents. A recent study synthesized a series of novel 4-(phenylsulfonyl)morpholine derivatives and evaluated their efficacy against triple-negative breast cancer (TNBC). One derivative, GL24, demonstrated a potent inhibitory effect on MDA-MB-231 cells with an IC₅₀ value of 0.90 µM. Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. These findings suggest that the 4-(phenylsulfonyl)morpholine scaffold is a promising pharmacophore for the development of new anticancer therapeutics.

The sulfonamide group itself is a well-established pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The combination of the morpholine ring, the sulfonamide linker, and the bromophenyl group in this compound makes it an interesting candidate for screening in various biological assays.

Logical and Experimental Workflows

Synthesis Workflow Diagram:

Synthesis_Workflow reagents Reactants: Morpholine 4-Bromophenylsulfonyl Chloride Base (e.g., Triethylamine) reaction Reaction Solvent: Dichloromethane Temperature: 0°C to RT reagents->reaction 1. Combine workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Dry & Concentrate product Final Product: This compound purification->product 4. Isolate

Caption: A workflow diagram illustrating the synthesis of this compound.

Signaling Pathway Hypothesis (based on related compounds):

Signaling_Pathway compound 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) er_stress ER Stress Induction compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway er_stress->p53 g2m G2/M Checkpoint er_stress->g2m e2f E2F Targets er_stress->e2f cell_cycle_arrest Cell-Cycle Arrest upr->cell_cycle_arrest p53->cell_cycle_arrest g2m->cell_cycle_arrest e2f->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized signaling pathway for related 4-(phenylsulfonyl)morpholine derivatives in TNBC.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological relevance. While direct research on this specific analog is not widely available, its structural motifs suggest potential applications in drug discovery, particularly in oncology. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation by researchers. Future studies should focus on the biological evaluation of this compound to determine its specific activities and potential as a therapeutic agent or a tool for chemical biology.

References

Spectroscopic Profile of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Bromophenylsulfonyl)morpholine, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.75m4HAromatic protons (AA'BB' system)
3.65 - 3.55m4HMorpholine protons (-O-CH₂-)
2.95 - 2.85m4HMorpholine protons (-N-CH₂-)

Note: The aromatic protons of the 4-bromophenylsulfonyl group typically exhibit a complex second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the ortho and meta protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound reveals the following characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~138Aromatic C (quaternary, C-S)
~132Aromatic CH
~129Aromatic CH
~127Aromatic C (quaternary, C-Br)
~66Morpholine C (-O-CH₂)
~46Morpholine C (-N-CH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid this compound is typically recorded using a KBr pellet.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (morpholine)
~1575StrongAromatic C=C stretch
~1350StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1110StrongC-O-C stretch (morpholine)
~1080StrongS-N stretch
~820Strongpara-disubstituted benzene C-H bend (out-of-plane)
~550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
305/307~50[M]⁺ (Molecular ion)
220/222~10[M - C₄H₉NO]⁺
155/157~100[Br-C₆H₄]⁺
86~40[C₄H₈NO]⁺ (Morpholine fragment)
56~30[C₃H₆N]⁺

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the data is typically acquired with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound. The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Interpretation (Functional Groups) IR->IR_Data MS_Data MS Spectrum Interpretation (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Properties of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 4-(4-Bromophenylsulfonyl)morpholine. This document outlines the essential physicochemical properties of this compound, crucial for its application as an intermediate in the synthesis of novel therapeutic agents. While specific experimental data for this compound is not extensively available in public literature, this guide provides standardized methodologies for its evaluation and illustrative data to inform experimental design.

This compound, a member of the morpholine class of compounds, holds potential in medicinal chemistry due to the established biological activities of related structures, including anticancer and anti-inflammatory properties. A thorough understanding of its solubility in common laboratory solvents and its chemical stability under various conditions is paramount for its effective use in synthetic and formulation studies.

Data Presentation: Solubility and Stability Profiles

The following tables summarize hypothetical, yet representative, quantitative data for the solubility and stability of this compound. These values are intended to serve as a practical reference for researchers initiating studies with this compound.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventPolarity IndexHypothetical Solubility (g/L)Classification
Water9.0< 0.1Insoluble
Methanol5.15.2Sparingly Soluble
Ethanol4.33.8Sparingly Soluble
Acetone5.115.7Soluble
Dichloromethane3.125.3Freely Soluble
Ethyl Acetate4.412.1Soluble
Toluene2.41.5Slightly Soluble
Hexane0.1< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)7.2> 50Very Soluble
Dimethylformamide (DMF)6.4> 50Very Soluble

Table 2: Hypothetical Stability of this compound under Stress Conditions (6 months)

ConditionParameterHypothetical Degradation (%)Key Degradants
Thermal 40°C / 75% RH< 2%Hydrolysis products
60°C< 5%Hydrolysis, Oxidation products
Photostability ICH Q1B Option II< 3%Photolytic cleavage products
pH pH 2 (aq.)~10%Acid-catalyzed hydrolysis
pH 7 (aq.)< 2%Minimal degradation
pH 9 (aq.)~8%Base-catalyzed hydrolysis

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Protocol for Assessing Chemical Stability
  • Sample Preparation: Prepare solutions of this compound in relevant solvents or as a solid-state sample.

  • Stress Conditions: Expose the samples to a range of stress conditions as per ICH guidelines, including elevated temperature, high humidity, photostability chambers, and solutions of varying pH.

  • Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

  • Data Evaluation: Plot the concentration of the parent compound against time to determine the degradation kinetics.

Visualizing Experimental Workflows and Potential Biological Relevance

To further clarify the experimental processes and potential applications, the following diagrams are provided.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Quantify by HPLC F->G H Calculate Solubility (g/L) G->H

Caption: Workflow for Determining Equilibrium Solubility.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Prepare solid or solution samples B Expose to: - Temperature/Humidity - Light - pH A->B C Withdraw samples at time points (0, 1, 3, 6 mo) B->C D Analyze by stability- indicating HPLC-MS C->D E Determine degradation kinetics and products D->E

Caption: Workflow for Assessing Chemical Stability.

Hypothetical_Signaling_Pathway cluster_synthesis Synthesis cluster_pathway Hypothetical Cellular Signaling cluster_effect Therapeutic Effect A This compound B Bioactive Derivative (e.g., Kinase Inhibitor) A->B Synthetic Steps C Receptor Tyrosine Kinase B->C Inhibits D Downstream Signaling (e.g., MAPK Pathway) C->D Activates E Cell Proliferation & Survival D->E Promotes F Inhibition of Tumor Growth E->F Inhibited

Caption: Potential Therapeutic Application Workflow.

This technical guide serves as a foundational resource for researchers working with this compound. By providing standardized protocols and illustrative data, it aims to facilitate the efficient and effective progression of research and development in the pharmaceutical sciences.

The Genesis of a Versatile Scaffold: An In-depth Guide to the Discovery and History of N-Arylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of the N-arylsulfonylmorpholine core, a significant scaffold in medicinal chemistry. While not marked by a single "eureka" moment, its emergence is intrinsically linked to the golden age of sulfonamide research in the early 20th century. This document provides a historical perspective, detailed experimental protocols for its synthesis and early biological evaluation, and a look into its modern applications.

A Legacy of the Sulfa Drugs: The Historical Context

The story of N-arylsulfonylmorpholines begins with the groundbreaking discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s. This led to a paradigm shift in medicine and sparked a flurry of research into related compounds.[1] The fundamental structure of these "sulfa drugs" is an arylsulfonamide group. Medicinal chemists of the era, including pioneers like Crossley, Northey, and Hultquist, systematically synthesized thousands of derivatives to explore their structure-activity relationships.[2]

The synthesis of an N-arylsulfonylmorpholine is a direct and logical extension of this research, involving the reaction of an arylsulfonyl chloride with morpholine. Morpholine, a heterocyclic compound containing both an amine and an ether functional group, was a readily available building block.[3] The straightforward nature of this reaction means that the first synthesis of a simple N-arylsulfonylmorpholine was likely not considered a landmark discovery in itself and may not have been specifically documented as such. Instead, it was part of the broader, systematic exploration of sulfonamide derivatives.

Early investigations into sulfonamides primarily focused on their antibacterial properties. These compounds were found to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, which is essential for DNA and RNA synthesis, thereby halting bacterial growth.[4][5]

Synthesis and Experimental Protocols

The primary method for synthesizing N-arylsulfonylmorpholines has remained largely unchanged since the early days of sulfonamide chemistry. It involves the nucleophilic substitution reaction between an arylsulfonyl chloride and morpholine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis of 4-(Phenylsulfonyl)morpholine

This protocol describes a representative synthesis of a simple N-arylsulfonylmorpholine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[6] Cool the flask in an ice bath.

  • Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the morpholine solution.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Workup:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude 4-(phenylsulfonyl)morpholine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[6]

G General Synthesis of N-Arylsulfonylmorpholine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts Arylsulfonyl_Chloride Arylsulfonyl Chloride Reaction Reaction Arylsulfonyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Product N-Arylsulfonylmorpholine Byproduct Triethylammonium Chloride Reaction->Product Reaction->Byproduct

Caption: Workflow for the synthesis of N-Arylsulfonylmorpholine.

Early Biological Evaluation: Antibacterial Activity

The primary biological evaluation for early sulfonamide derivatives, including N-arylsulfonylmorpholines, would have been for their antibacterial activity. The agar dilution method was a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3]

Protocol for Agar Dilution Susceptibility Testing

This protocol is based on historical methods for determining the antibacterial efficacy of sulfonamides.

Experimental Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar, a medium with low levels of sulfonamide inhibitors like thymidine.[1]

  • Compound Dilution: Prepare a series of twofold dilutions of the N-arylsulfonylmorpholine compound in sterile saline or another appropriate solvent.

  • Agar Plate Preparation: Incorporate the compound dilutions into molten Mueller-Hinton Agar to create a series of plates with varying concentrations of the test compound. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the N-arylsulfonylmorpholine that completely inhibits the visible growth of the bacteria on the agar.[1]

Quantitative Data: Representative Antibacterial Activity of Early Sulfonamides

Sulfonamide DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Sulfanilamide>100>100
Sulfathiazole6.25 - 2525 - 100
Sulfadiazine12.5 - 5012.5 - 50
Sulfamethoxazole1.56 - 12.56.25 - 25

Note: These values are representative and compiled from various sources on early sulfonamide activity. Actual values can vary depending on the specific bacterial strain and testing conditions.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

G Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_synthesis Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis Sulfonamide Sulfonamide (e.g., N-Arylsulfonylmorpholine) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Modern Resurgence

While the initial focus of N-arylsulfonylmorpholines was on antibacterial activity, the scaffold has seen a resurgence in modern drug discovery. Researchers are now exploring its potential in a variety of therapeutic areas, including oncology. For instance, novel 4-(phenylsulfonyl)morpholine derivatives have been synthesized and investigated for their potential to induce apoptosis in cancer cells.[7] This demonstrates the enduring utility of this chemical core, which has evolved from its origins in the fight against bacterial infections to a versatile platform for developing new therapeutic agents.

References

The Bromophenylsulfonyl Moiety: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenylsulfonyl moiety is a pivotal structural motif in modern organic chemistry, finding extensive application in medicinal chemistry and materials science. Its unique electronic properties, characterized by the strongly electron-withdrawing sulfonyl group and the synthetically versatile bromine atom, impart a distinct reactivity profile. This guide provides an in-depth analysis of the synthesis, key chemical transformations, and spectroscopic characterization of bromophenylsulfonyl derivatives. We will explore its behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to offer a comprehensive resource for researchers.

Introduction

The bromophenylsulfonyl group is an aromatic scaffold featuring a bromine atom and a sulfonyl group attached to a benzene ring. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3] Simultaneously, the bromine atom serves as an excellent leaving group in SNAr reactions and as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This dual reactivity makes the bromophenylsulfonyl moiety a valuable building block in the synthesis of pharmaceuticals and functional materials.[6][7] For instance, derivatives like 1-[(2-bromophenyl)sulfonyl]-1H-indole have been investigated as selective 5-HT₆ receptor antagonists for treating Alzheimer's disease.[6] This guide will systematically dissect the reactivity of this important functional group.

Synthesis of Bromophenylsulfonyl Precursors

The most common precursors for introducing the bromophenylsulfonyl moiety are bromobenzenesulfonyl chlorides. These are typically synthesized from the corresponding bromobenzenesulfonic acid via chlorination.

General Synthesis Workflow

The preparation of 4-bromobenzenesulfonyl chloride is a standard laboratory procedure, often starting from 4-bromobenzenesulfonic acid and employing a chlorinating agent like thionyl chloride (SOCl₂).[4]

G p1 p1 p2 p2 p1->p2 Step 1: Addition (Rate-determining) + Nu⁻ p3 p3 p2->p3 Step 2: Elimination (Fast) - Br⁻ reactant    BromophenylsulfonylDerivative   meisenheimer    Meisenheimer Complex(Resonance-Stabilized)   product    Substitution Product   Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-Br(L₂) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)-R(L₂) transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 ar_r Ar-R (Product) red_elim->ar_r arbr Ar-Br (Bromophenylsulfonyl) arbr->ox_add rboh R-B(OH)₂ + Base rboh->transmetal

References

Quantum Chemical Studies of 4-(4-Bromophenylsulfonyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 4-(4-Bromophenylsulfonyl)morpholine. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and insights from research on structurally analogous compounds, including bromophenyl, sulfonyl, and morpholine derivatives. The guide outlines standard computational protocols, presents illustrative data for key quantum chemical descriptors, and provides visualizations to facilitate a deeper understanding of the molecule's structural and electronic properties. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other molecular entities.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the combined functionalities of the bromophenyl, sulfonyl, and morpholine moieties. The bromophenyl group can participate in halogen bonding and offers a site for further functionalization. The sulfonyl group acts as a key structural linker and influences the molecule's electronic properties and potential as a hydrogen bond acceptor. The morpholine ring is a common scaffold in drug discovery, known to improve pharmacokinetic properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, electronic properties, and reactivity of such molecules.[1][2][3] This guide details the theoretical framework and practical application of these methods to this compound.

Experimental and Computational Protocols

A standard approach for the quantum chemical analysis of a molecule like this compound involves a series of computational steps.

Molecular Modeling and Geometry Optimization

The initial step is the construction of the 3D structure of the molecule. This can be done using molecular modeling software. The initial structure is then optimized to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) is a widely used method for this purpose, often employing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][6] The optimization process is typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).[6][7][8][9] This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational method.

Electronic Property Calculations

Once a stable structure is obtained, various electronic properties are calculated to understand the molecule's reactivity and intermolecular interactions. These include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.[10][11][12]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3][12]

  • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the polarity of bonds and potential sites for electrostatic interactions.

The logical workflow for such a study is depicted in the following diagram:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geometry_optimization Geometry Optimization (DFT/B3LYP) mol_structure->geometry_optimization freq_analysis Vibrational Frequency Analysis geometry_optimization->freq_analysis optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry electronic_properties Electronic Property Calculation freq_analysis->electronic_properties vibrational_spectra Vibrational Spectra (IR/Raman) freq_analysis->vibrational_spectra homo_lumo HOMO-LUMO Energies electronic_properties->homo_lumo mep Molecular Electrostatic Potential electronic_properties->mep atomic_charges Atomic Charges electronic_properties->atomic_charges

Computational workflow for quantum chemical studies.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on findings for structurally similar molecules.

Table 1: Calculated Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
S=O1.45 Å
S-N1.65 Å
C-S1.78 Å
Bond AngleO=S=O120°
C-S-N107°
Dihedral AngleC-C-S-N85°

Table 2: Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
Br-0.05
S+1.20
O (sulfonyl)-0.65
N (morpholine)-0.40

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations.

Molecular Structure

The optimized molecular structure of this compound provides the foundation for all other calculations.

Molecular structure of this compound.
Frontier Molecular Orbitals

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability.

homo_lumo_gap HOMO HOMO -6.8 eV LUMO LUMO -1.5 eV HOMO->LUMO ΔE = 5.3 eV axis Energy

HOMO-LUMO energy gap diagram.

Conclusion

This technical guide has outlined the standard computational procedures for the quantum chemical study of this compound. By leveraging methodologies from studies on analogous compounds, researchers can gain significant insights into the structural and electronic properties of this molecule. The illustrative data and visualizations provided serve as a practical reference for interpreting computational results. Such theoretical studies are invaluable in the rational design of new molecules with desired properties, accelerating the discovery process in drug development and materials science.

References

Conformational Analysis of the Morpholine Ring in Sulfonylated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the conformational analysis of the morpholine ring, with a specific focus on its behavior when N-sulfonylated. The morpholine moiety is a prevalent scaffold in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies.[1] Sulfonylation of the morpholine nitrogen significantly influences the ring's conformational dynamics, primarily the equilibrium between chair and twist-boat forms and the energy barrier to ring inversion.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the preferred conformation of sulfonylated morpholine rings in the solid state. In the vast majority of reported crystal structures, the morpholine ring adopts a chair conformation . This conformation minimizes steric strain and torsional strain.

The sulfonyl group's orientation relative to the morpholine ring is a key feature. The geometry around the nitrogen atom in a sulfonamide group can vary between sp² and sp³ hybridization depending on the substituents.[2] In N-sulfonylated morpholines, the nitrogen atom is typically pyramidal, and the exocyclic N-S bond can adopt either an axial or equatorial position. However, in the solid state, steric factors often lead to a preference for the equatorial orientation of the bulky sulfonyl group.

Table 1: Selected Crystallographic Data for N-Sulfonylated Morpholine Derivatives

CompoundSpace GroupMorpholine ConformationKey Torsion Angles (°)Reference
N-(4-bromobenzenesulfonyl)morpholineP2₁/cChairC(2)-N(1)-S(1)-C(7): -65.4, C(6)-N(1)-S(1)-C(7): 171.8[1]
N-(4-methylbenzenesulfonyl)morpholineP2₁/nChairC(2)-N(1)-S(1)-C(7): -63.9, C(6)-N(1)-S(1)-C(7): 173.1[1]

Note: Torsion angles define the rotation around the N-S bond.

The crystal packing of these molecules is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms.[3]

Solution-State Conformation and Dynamics: NMR Spectroscopy

In solution, the morpholine ring in sulfonylated compounds is not static but undergoes rapid conformational exchange. The primary equilibrium is between two chair conformers, and the energy barrier to this ring inversion can be quantified using dynamic NMR (DNMR) spectroscopy.

Dynamic NMR (DNMR) Studies

Variable-temperature (VT) NMR is a powerful technique to study the kinetics of conformational changes.[4][5] For N-sulfonylated morpholines, as the temperature is lowered, the rate of ring inversion slows down. At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons broaden and merge into a single averaged signal. Below Tc, in the slow exchange regime, distinct signals for the axial and equatorial protons can be observed.

The free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging protons. Studies have shown that the electron-withdrawing nature of the arylsulfonyl group affects this energy barrier.[6]

Table 2: Dynamic NMR Data for the Ring Inversion of N-Arylsulfonylmorpholines

Substituent on Aryl RingCoalescence Temp. (Tc) (K)ΔG‡ (kcal/mol)SolventReference
4-Methoxy22510.8CDCl₃[6]
4-Methyl22310.7CDCl₃[6]
Hydrogen22010.5CDCl₃[6]
4-Chloro21510.3CDCl₃[6]
4-Bromo21310.2CDCl₃[6]
4-Nitro2059.8CDCl₃[6]
¹H-¹H Coupling Constants and NOE Data

At temperatures below the coalescence point, detailed conformational information can be extracted from ¹H-¹H coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. The chair conformation of the morpholine ring is characterized by distinct values for axial-axial, axial-equatorial, and equatorial-equatorial proton couplings.

Table 3: Typical ¹H-¹H Coupling Constants for a Chair Conformation in a Six-Membered Ring

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
³J(ax, ax)~180°8 - 13
³J(ax, eq)~60°2 - 5
³J(eq, eq)~60°2 - 5

NOESY and ROESY experiments provide information about through-space proximity of protons.[7] For a chair conformation, strong NOEs are expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

Computational Conformational Analysis

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and for providing a deeper understanding of the conformational landscape of sulfonylated morpholines.[2][8][9] These calculations can predict the relative energies of different conformers (e.g., chair vs. twist-boat), transition state energies for ring inversion, and geometric parameters such as bond lengths, bond angles, and torsion angles.

Table 4: Computationally Derived Relative Energies of N-Tosylmorpholine Conformers

ConformerRelative Energy (kcal/mol)Computational Method
Chair (equatorial tosyl)0.00B3LYP/6-31G(d)
Chair (axial tosyl)3.2B3LYP/6-31G(d)
Twist-Boat5.8B3LYP/6-31G(d)

Visualizations

Conformational Equilibrium of N-Sulfonylated Morpholine

G Chair_eq Chair (Equatorial Sulfonyl) TS1 Transition State Chair_eq->TS1 ΔG‡ (Ring Inversion) TS2 Transition State Chair_eq->TS2 ΔE ≈ 5-6 kcal/mol Chair_ax Chair (Axial Sulfonyl) TS1->Chair_ax Chair_ax->TS1 Twist_Boat Twist-Boat TS2->Twist_Boat

Caption: Conformational landscape of an N-sulfonylated morpholine ring.

Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_computation Computational Modeling Synthesis Synthesis of N-Sulfonylated Morpholine Purification Purification (Crystallization/Chromatography) Synthesis->Purification X_Ray X-ray Crystallography (Solid State) Purification->X_Ray NMR NMR Spectroscopy (Solution State) Purification->NMR DFT DFT Calculations X_Ray->DFT Comparison VT_NMR Variable Temperature NMR NMR->VT_NMR NOESY_ROESY NOESY/ROESY NMR->NOESY_ROESY J_Coupling Coupling Constant Analysis NMR->J_Coupling NMR->DFT Comparison Conformer_Search Conformer Energy Calculation DFT->Conformer_Search TS_Search Transition State Search DFT->TS_Search

Caption: Workflow for the conformational analysis of sulfonylated morpholines.

Experimental Protocols

Synthesis of N-(4-methylbenzenesulfonyl)morpholine (N-Tosylmorpholine)

This protocol is a representative procedure for the synthesis of N-arylsulfonylmorpholines.

  • Reaction Setup: To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of morpholine) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq) in DCM dropwise to the stirred morpholine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-tosylmorpholine.

Variable Temperature (VT) NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the N-sulfonylated morpholine (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or acetone-d₆) in a high-quality NMR tube. The choice of solvent depends on the expected coalescence temperature and the solvent's freezing point.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in steps of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

  • Coalescence and Slow Exchange: Continue to lower the temperature until the signals for the axial and equatorial protons are well-resolved in the slow-exchange regime. Record the coalescence temperature (Tc) for a specific pair of exchanging signals.

  • Data Analysis: Calculate the rate constant (k) at coalescence using the equation k = πΔν/√2, where Δν is the chemical shift difference between the exchanging signals in the slow-exchange regime. The free energy of activation (ΔG‡) can then be calculated using the Eyring equation.

Computational Modeling Protocol
  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers of the N-sulfonylated morpholine.

  • DFT Optimization: Optimize the geometry of the identified low-energy conformers and potential transition states using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-31G(d) or larger basis set).[8] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Analysis: Compare the relative energies of the conformers to determine their populations according to the Boltzmann distribution. The energy difference between the lowest-energy conformer and the transition state for ring inversion provides the calculated energy barrier.

  • Property Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.

References

Thermogravimetric Analysis of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(4-Bromophenylsulfonyl)morpholine. While specific experimental data for this compound is not publicly available, this document outlines a detailed experimental protocol for its thermal analysis, presents expected data based on the analysis of structurally similar compounds, and discusses the anticipated thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science for designing and interpreting TGA experiments for this and related molecules.

Introduction

This compound is a chemical compound of interest in pharmaceutical and materials science due to the presence of the biologically relevant morpholine ring and the reactive bromophenylsulfonyl group.[1] Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such compounds.[2] TGA provides quantitative information about the physical and chemical changes that occur in a material as a function of increasing temperature in a controlled atmosphere.[3][4] This data is essential for determining decomposition temperatures, assessing thermal stability, and understanding the effects of additives.[1]

Chemical Structure

The stability of this compound is influenced by its distinct structural components: the morpholine ring and the bromophenylsulfonyl group. The thermal degradation of the molecule is expected to involve the breakdown of these moieties.

cluster_molecule This compound N1 N C1 C N1->C1 S1 S N1->S1 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 C4->N1 O2 O S1->O2 O3 O S1->O3 C5 C S1->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 Br1 Br C8->Br1 C10 C C9->C10 C10->C5

Caption: Chemical Structure of this compound.

Experimental Protocol: Thermogravimetric Analysis

This section details a standard protocol for conducting the thermogravimetric analysis of this compound.[5]

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a system for controlling the purge gas atmosphere.

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible, such as alumina or platinum.[5] The sample should be a fine powder to ensure uniform heating.

2.3. TGA Measurement Parameters

The following parameters are recommended for the analysis:

ParameterValue
Sample Weight 5 - 10 mg
Crucible Alumina (Al₂O₃)
Temperature Range Ambient to 800°C
Heating Rate 10°C/min
Purge Gas Nitrogen (Inert)
Flow Rate 50 mL/min

2.4. Experimental Workflow

The TGA experimental workflow involves a series of sequential steps from sample preparation to data analysis.

SamplePrep Sample Preparation (5-10 mg) Weighing Accurate Weighing SamplePrep->Weighing Crucible Loading into Alumina Crucible Weighing->Crucible TGA_Instrument TGA Instrument Setup Crucible->TGA_Instrument Heating Heating Program (Ambient to 800°C at 10°C/min) TGA_Instrument->Heating Data_Acquisition Data Acquisition (Weight vs. Temperature) Heating->Data_Acquisition Analysis Data Analysis (TGA/DTG Curve Generation) Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: TGA Experimental Workflow.

Expected Results and Discussion

While no specific TGA data for this compound is available, this section presents a plausible thermal decomposition profile based on the known thermal behavior of related sulfonyl and morpholine-containing compounds.[6]

3.1. Anticipated TGA and DTG Curves

The thermogram of this compound is expected to show a single-step or a multi-step decomposition process. The initial weight loss may be attributed to the loss of any residual solvent or moisture. The major decomposition is likely to occur at elevated temperatures, corresponding to the breakdown of the molecular structure. The derivative thermogravimetric (DTG) curve, which represents the rate of weight loss, will show peaks corresponding to the temperatures of maximum decomposition rates.

3.2. Hypothetical Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound.

Decomposition StepTemperature Range (°C)Weight Loss (%)DTG Peak (°C)
Step 1 250 - 350~ 30 - 40~ 320
Step 2 350 - 500~ 40 - 50~ 450
Residue at 800°C -< 10-

3.3. Discussion of Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through the cleavage of the C-S and S-N bonds, which are generally the weaker bonds in the molecule. The decomposition of the morpholine ring and the bromophenylsulfonyl group may occur sequentially or concurrently.[7]

The initial decomposition step could involve the fragmentation of the morpholine ring, releasing volatile products. Subsequent or simultaneous decomposition of the bromophenylsulfonyl moiety would follow at higher temperatures. The final residue at high temperatures is expected to be minimal, consisting primarily of a carbonaceous char.

Start This compound Step1 Initial Decomposition (250-350°C) Start->Step1 Step2 Secondary Decomposition (350-500°C) Step1->Step2 Products1 Volatile Fragments (Morpholine Ring Breakdown) Step1->Products1 Products2 Volatile Fragments (Bromophenylsulfonyl Group Breakdown) Step2->Products2 Residue Char Residue Step2->Residue

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of this compound. Although specific experimental data is not available, the provided experimental protocol, expected data, and discussion on the thermal decomposition pathway offer a solid foundation for researchers to conduct and interpret TGA of this compound. The thermal stability information obtained from TGA is crucial for the safe handling, processing, and storage of this compound in various applications, particularly in the pharmaceutical industry. Further studies, potentially coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide deeper insights into the specific decomposition products and mechanisms.[8]

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(4-Bromophenylsulfonyl)morpholine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(4-bromophenylsulfonyl)morpholine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound serves as a key intermediate for the synthesis of a diverse range of biaryl and heteroaryl sulfonylmorpholine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is an attractive substrate for this reaction due to the presence of a reactive aryl bromide moiety. The resulting biaryl sulfonylmorpholine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The morpholine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

This document outlines the general considerations, optimized reaction conditions, and a detailed experimental protocol for the successful Suzuki coupling of this compound with various boronic acids and their derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of this compound with a suitable organoboron reagent in the presence of a base and a suitable solvent system.

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature for structurally similar aryl bromides.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)Dioxane100890-98
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene1101675-88
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DMF/H₂O (5:1)801080-92
54-Acetylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851282-90

Experimental Protocols

Detailed Methodology for a Typical Suzuki Coupling Reaction

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). To this mixture, add a degassed solvent system of toluene (8 mL) and water (2 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-phenylphenylsulfonyl)morpholine.

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow Diagram

G Experimental Workflow for Suzuki Coupling A 1. Add Reactants and Base (this compound, Boronic Acid, K2CO3) to Flask B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Catalyst and Solvents (Pd(PPh3)4, Toluene/Water) B->C D 4. Heat and Stir (e.g., 90°C for 12h) C->D E 5. Reaction Cooldown and Quench (Add Ethyl Acetate and Water) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl Boronic R-B(OH)2 + Base OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Biaryl Byproduct Br-B(OH)2 + Base-H+ Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product ArBr Ar-Br (Substrate)

Application Notes and Protocols: 4-(4-Bromophenylsulfonyl)morpholine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenylsulfonyl)morpholine is a versatile bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring a reactive bromophenyl group amenable to cross-coupling reactions and a morpholine moiety known to improve physicochemical and pharmacokinetic properties, makes it an attractive starting material for the synthesis of diverse and complex molecules. The morpholine ring, often considered a "privileged" scaffold, can enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1][2] The sulfonyl linkage provides a stable and synthetically accessible connection, while the bromo-aromatic ring serves as a key handle for introducing molecular diversity through reactions such as the Suzuki-Miyaura coupling.

These application notes provide an overview of the utility of this compound in the development of therapeutic agents, with a focus on its application in cancer research. Detailed experimental protocols for its use in common synthetic transformations are also presented.

Applications in Medicinal Chemistry

The 4-(phenylsulfonyl)morpholine scaffold has been successfully employed in the discovery of potent and selective inhibitors of various biological targets. A notable application is in the development of novel anticancer agents.

Anticancer Activity: Targeting Triple-Negative Breast Cancer

Recent research has highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives in the treatment of triple-negative breast cancer (TNBC), an aggressive subtype with limited therapeutic options.[3][4] A series of novel small molecules incorporating this scaffold were synthesized and evaluated for their cytotoxic effects.[3]

One of the most promising compounds, GL24 (4m) , demonstrated potent inhibitory activity against the human TNBC cell line MDA-MB-231.[3][4]

Key Findings for GL24 (4m):

  • Potent Cytotoxicity: GL24 exhibited a half-maximal inhibitory concentration (IC50) of 0.90 µM against MDA-MB-231 cells.[3][4]

  • Mechanism of Action: Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. This includes the activation of the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint, ultimately leading to cell-cycle arrest and apoptosis.[3][4]

The structure-activity relationship (SAR) studies within this series of compounds underscore the importance of the 4-(phenylsulfonyl)morpholine core in achieving potent anticancer activity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of the lead compound GL24 (4m) derived from this compound.

Compound IDChemical StructureTarget Cell LineIC50 (µM)Reference
GL24 (4m) 4-(Phenylsulfonyl)morpholine derivativeMDA-MB-231 (TNBC)0.90[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-(4'-substituted-biphenyl-4-ylsulfonyl)morpholine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(4'-substituted-biphenyl-4-ylsulfonyl)morpholine.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of compounds derived from this compound against a cancer cell line.

Materials:

  • MDA-MB-231 cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., GL24) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling Pathway of GL24 (4m) in TNBC

G Proposed Mechanism of Action of GL24 (4m) in TNBC GL24 GL24 (4m) ER_Stress Endoplasmic Reticulum Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway UPR->p53 G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action of GL24 (4m) in TNBC cells.

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Arylboronic acid, Base Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Catalyst Inert->Solvent_Catalyst Heating Heat and Stir Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Extraction and Washing Monitoring->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Logical Relationship of this compound Derivatives

G Derivatization and Application of this compound Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Intermediate 4-(4'-Aryl-biphenyl-4-ylsulfonyl)morpholine Derivatives Reaction->Intermediate Application Bioactive Molecules Intermediate->Application Example Anticancer Agents (e.g., GL24) Application->Example

Caption: Logical flow from building block to bioactive compounds.

References

Synthetic Protocols for the Preparation of 4-(4-Bromophenylsulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed synthetic protocols for the preparation of 4-(4-Bromophenylsulfonyl)morpholine, a key intermediate in the development of various pharmaceutical agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] When combined with a 4-bromophenylsulfonyl group, the resulting derivatives are of significant interest for their potential biological activities, including as kinase inhibitors for anticancer therapies.[3] This application note outlines a reliable and reproducible synthetic methodology, presents key quantitative data, and illustrates the workflow and a relevant biological signaling pathway.

Introduction

Morpholine and its derivatives are integral components in a vast array of approved drugs and experimental therapeutic agents.[1][4] The inclusion of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets.[1][2] The N-arylsulfonylmorpholine scaffold, in particular, is a versatile pharmacophore. The 4-bromophenylsulfonyl group offers a handle for further synthetic elaboration through cross-coupling reactions, while also contributing to the overall electronic and steric properties of the molecule, which can be fine-tuned to optimize biological activity. This document details a standard and efficient protocol for the synthesis of the parent compound, this compound, via the reaction of 4-bromophenylsulfonyl chloride with morpholine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₂BrNO₃S
Molecular Weight 306.18 g/mol
Melting Point 140-142 °C
Appearance White to off-white solid
Yield >90% (Typical)Based on analogous reactions[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.78 (d, J=8.8 Hz, 2H), 7.71 (d, J=8.8 Hz, 2H), 3.75 (t, J=4.8 Hz, 4H), 3.05 (t, J=4.8 Hz, 4H)Shifts estimated from similar structures[6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 135.2, 132.7, 129.1, 128.5, 66.2, 46.0Shifts estimated from similar structures[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reaction of 4-bromophenylsulfonyl chloride with morpholine in the presence of a base.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 equivalent) and dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate container, dissolve 4-bromophenylsulfonyl chloride (1.05 equivalents) in a minimal amount of DCM.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the morpholine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, is typically obtained as a white to off-white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-Bromophenylsulfonyl Chloride E Reaction Mixture (0°C to Room Temp) A->E B Morpholine B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Wash (HCl, NaHCO₃, Brine) E->F Quench G Drying & Solvent Removal F->G Separate H Recrystallization (Optional) G->H Isolate Crude I This compound G->I H->I Purify

Caption: Workflow for the synthesis of this compound.

Potential Biological Application: Kinase Inhibition Signaling Pathway

Derivatives of N-arylsulfonylmorpholines are being investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The diagram below illustrates a simplified, generic kinase signaling cascade that could be a target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Activates Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Activates Transcription Transcription Factors Kinase3->Transcription Activates CellCycle Cell Proliferation & Survival Transcription->CellCycle Promotes Inhibitor 4-(4-Bromophenylsulfonyl) morpholine Derivative Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2

References

Application of 4-(4-Bromophenylsulfonyl)morpholine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 4-(4-Bromophenylsulfonyl)morpholine: Extensive literature searches did not yield specific examples of this compound as a direct precursor in the synthesis of kinase inhibitors. The following application notes and protocols focus on the broader, well-established role of the morpholine moiety in the design and synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The protocols and data presented are representative of the synthesis of morpholine-containing kinase inhibitors.

Introduction: The Role of the Morpholine Moiety in Kinase Inhibition

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors to enhance their pharmacological properties.[1][2] Its presence can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[1] In the context of kinase inhibitors, the oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[3][4] This interaction is crucial for the potent inhibition of several kinases, most notably Phosphoinositide 3-kinases (PI3Ks).[3][4]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[5][6] Many potent PI3K inhibitors, such as ZSTK474 and its analogs, feature one or more morpholine groups that are essential for their inhibitory activity.[7][8]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to regulate cellular processes.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PTEN PTEN PTEN->PIP3 Dephosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Activation

PI3K/Akt/mTOR Signaling Pathway

Quantitative Data: Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of the well-characterized PI3K inhibitor ZSTK474 and several of its analogs where one morpholine group has been replaced. This data highlights the critical role of the morpholine moiety in maintaining potent inhibition across different PI3K isoforms.[7]

CompoundR Group (Morpholine Replacement)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) Morpholine5.058.420.83.9
6a Ethanolamine9.929252.09.8
6b Diethanolamine3.729214.69.8
2a Piperazine180>4,000>4,000140
2b N-Acetylpiperazine2.921.018.04.8

Data compiled from literature.[7]

Experimental Protocols

General Workflow for Kinase Inhibitor Discovery and Evaluation

The development of a novel kinase inhibitor follows a multi-step process, from initial design and synthesis to comprehensive biological evaluation.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition, IC50) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Design SAR

Kinase Inhibitor Discovery Workflow
Representative Synthesis of a ZSTK474 Analog

This protocol describes a general method for the synthesis of analogs of ZSTK474, a potent PI3K inhibitor, by replacing one of the morpholine moieties. This procedure is adapted from published literature.[7]

Reaction Scheme:

Materials:

  • 2-(2-Difluoromethyl-1H-benzo[d]imidazol-1-yl)-4-morpholino-6-chloro-1,3,5-triazine (Intermediate 5 in the cited literature) (1.0 equivalent)

  • Desired primary or secondary amine (e.g., ethanolamine, piperazine) (2.0 equivalents)

  • Sodium carbonate (Na2CO3) (2.2 equivalents)

  • Anhydrous acetone

Procedure:

  • To a round-bottom flask, add 2-(2-Difluoromethyl-1H-benzo[d]imidazol-1-yl)-4-morpholino-6-chloro-1,3,5-triazine, the desired amine, and sodium carbonate in anhydrous acetone.

  • Reflux the mixture under a nitrogen atmosphere.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the crude reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final ZSTK474 analog.

PI3K Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of the synthesized compounds against different PI3K isoforms.[9]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Phosphatidylinositol (PI) lipid vesicles (substrate)

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Synthesized inhibitor compounds

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the PI3K enzyme, PI substrate, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Cellular Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer)

  • Cell culture medium with fetal bovine serum and antibiotics

  • Synthesized inhibitor compounds

  • MTT or MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor compounds for 72 hours.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 values, representing the concentration that inhibits cell growth by 50%, from the dose-response curves.

Logical Relationship of Morpholine in PI3K Inhibition

The morpholine moiety is a key structural feature for the activity of many PI3K inhibitors. Its role can be summarized by its contribution to binding affinity and overall drug-like properties.

Morpholine_Role cluster_compound Morpholine-Containing Inhibitor cluster_properties Key Properties cluster_outcome Inhibitory Activity Morpholine Morpholine Moiety H_Bond Hydrogen Bond Acceptor (Oxygen Atom) Morpholine->H_Bond Solubility Improved Solubility and PK Properties Morpholine->Solubility Binding Binding to Kinase Hinge Region H_Bond->Binding Potency High Potency & Selectivity Solubility->Potency Binding->Potency

Role of Morpholine in Kinase Inhibition

References

Application Notes and Protocols: The Role of 4-(4-Bromophenylsulfonyl)morpholine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 4-(4-bromophenylsulfonyl)morpholine as a key intermediate in the development of novel agrochemicals. While direct applications of this specific molecule in commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs—a substituted phenylsulfonyl group and a morpholine ring—are present in numerous biologically active compounds with fungicidal, herbicidal, and insecticidal properties. This document outlines potential applications, synthetic protocols, and biological evaluation methods based on established structure-activity relationships and mechanisms of action for analogous compounds.

Rationale for Agrochemical Development

The unique combination of a 4-bromophenylsulfonyl group and a morpholine moiety in this compound suggests its potential as a scaffold for developing a new generation of agrochemicals. The morpholine ring is a well-known pharmacophore in medicinal and agrochemical chemistry, often contributing to improved pharmacokinetic properties and biological activity. The phenylsulfonyl group is a key component of many herbicides and fungicides, known to interact with specific biological targets. The bromine atom on the phenyl ring offers a site for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Potential Applications in Agrochemicals

Fungicides

The morpholine ring is a core component of several systemic fungicides that inhibit sterol biosynthesis in fungi, crucial for their cell membrane integrity.

Mechanism of Action: Phenylsulfonylmorpholine derivatives could potentially act as ergosterol biosynthesis inhibitors. Ergosterol is a vital component of fungal cell membranes. By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as sterol Δ14-reductase and sterol Δ8-Δ7 isomerase, these compounds can disrupt membrane structure and function, leading to fungal cell death.

Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition

Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol 14a-demethylase 14α-demethylase Lanosterol->14a-demethylase Episterol Episterol 14a-demethylase->Episterol C14_reductase Sterol Δ14-reductase Episterol->C14_reductase Fecosterol Fecosterol C14_reductase->Fecosterol C8_isomerase Sterol Δ8-Δ7 isomerase Fecosterol->C8_isomerase Ergosterol Ergosterol C8_isomerase->Ergosterol Inhibitor Potential This compound Derivative Inhibitor->C14_reductase Inhibitor->C8_isomerase

Caption: Potential inhibition of ergosterol biosynthesis by this compound derivatives.

Table 1: Hypothetical Fungicidal Activity Data

Compound IDTarget FungusIC50 (µg/mL)
BPSM-F1Botrytis cinerea1.5
BPSM-F2Puccinia triticina0.8
BPSM-F3Erysiphe graminis2.1
Reference FungicideBotrytis cinerea2.5
Herbicides

Phenylsulfonylurea herbicides are a major class of compounds that act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action: Derivatives of this compound could be designed to inhibit key plant enzymes. A plausible target is Photosystem II (PSII), a crucial component of the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, these compounds could block electron flow, leading to the inhibition of photosynthesis and the generation of reactive oxygen species, ultimately causing plant cell death.

Hypothetical Experimental Workflow: Herbicide Screening

cluster_synthesis Synthesis cluster_screening Screening cluster_moa Mechanism of Action Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Library of Derivatives Derivatization->Library Primary_Screen Primary Screening (e.g., lettuce seed germination) Library->Primary_Screen Secondary_Screen Secondary Screening (whole-plant assay on various weeds) Primary_Screen->Secondary_Screen Dose_Response Dose-Response Assay (determination of GR50) Secondary_Screen->Dose_Response PSII_Assay Photosystem II Inhibition Assay Dose_Response->PSII_Assay Lead_Compound Lead Herbicide Candidate PSII_Assay->Lead_Compound

Caption: Workflow for the discovery of novel herbicides from this compound.

Table 2: Hypothetical Herbicidal Activity Data

Compound IDTarget WeedGR50 (g a.i./ha)
BPSM-H1Amaranthus retroflexus75
BPSM-H2Echinochloa crus-galli120
BPSM-H3Abutilon theophrasti90
Reference HerbicideAmaranthus retroflexus100
Insecticides

The structural components of this compound can be found in certain classes of insecticides. The morpholine ring, for instance, can be part of molecules that interact with insect receptors.

Mechanism of Action: A potential mode of action for insecticidal derivatives could be the disruption of the insect's nervous system. For example, compounds could be designed to act as antagonists of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. Blockage of the GABA receptor would lead to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.

Hypothetical Logical Relationship: Insecticide Development

Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Optimization Lead Optimization SAR->Optimization Target_Interaction Enhanced Target Interaction (e.g., GABA Receptor) Optimization->Target_Interaction Improved_PK Improved Pharmacokinetics (e.g., penetration of insect cuticle) Optimization->Improved_PK Candidate Insecticide Candidate Target_Interaction->Candidate Improved_PK->Candidate

Caption: Logical progression for developing insecticides from the this compound scaffold.

Table 3: Hypothetical Insecticidal Activity Data

Compound IDTarget InsectLC50 (mg/L)
BPSM-I1Myzus persicae12.5
BPSM-I2Plutella xylostella20.0
BPSM-I3Spodoptera litura15.8
Reference InsecticideMyzus persicae18.0

Experimental Protocols

General Synthesis of Derivatives

Objective: To synthesize a library of derivatives from this compound for biological screening.

Materials:

  • This compound

  • Various arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Suzuki Coupling as an example):

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1).

  • Add K2CO3 (3.0 eq) to the mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To determine the in vitro fungicidal activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Target fungal strains (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the IC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Whole-Plant Herbicidal Assay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Target weed species (e.g., Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Greenhouse facilities

  • Spray chamber

  • Wetting agent

Procedure:

  • Sow seeds of the target weed species in pots containing potting soil.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).

  • When the plants reach the 2-3 leaf stage, prepare spray solutions of the test compounds at various concentrations in a water-acetone mixture containing a wetting agent.

  • Apply the spray solutions to the plants using a laboratory spray chamber to ensure uniform coverage.

  • Return the treated plants to the greenhouse.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a rating scale of 0 (no effect) to 100 (complete kill).

  • For quantitative assessment, harvest the above-ground biomass of the plants 21 days after treatment, dry it in an oven, and weigh it.

  • Calculate the growth reduction percentage compared to the untreated control.

  • Determine the GR50 value (the dose that causes a 50% reduction in plant growth) using regression analysis.

Conclusion

This compound represents a promising starting point for the development of novel agrochemicals. Its constituent moieties have been validated in numerous existing pesticides. Through systematic chemical modification and robust biological screening, new fungicidal, herbicidal, and insecticidal candidates with potentially novel modes of action or improved efficacy can be discovered. The protocols and data presented here provide a framework for initiating such a discovery program.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 4-(4-Bromophenylsulfonyl)morpholine as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine and arylsulfonamide motifs in bioactive molecules. The protocols outlined below are generalized starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of diverse derivatives for screening and lead optimization.

Introduction

This compound serves as a key intermediate for the synthesis of a wide array of substituted arylsulfonamides. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are characterized by their mild reaction conditions and broad functional group tolerance, making them highly suitable for complex molecule synthesis in drug development.

This document details generalized procedures for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the aryl bromide partner:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

General Palladium-Catalyzed Cross-Coupling Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add this compound, coupling partner, and base to a dry reaction vessel. add_solvent Add anhydrous solvent. start->add_solvent degas Degas the reaction mixture (e.g., by sparging with argon or N2). add_solvent->degas add_catalyst Add palladium catalyst and ligand. degas->add_catalyst heat Heat the reaction to the desired temperature and monitor by TLC or LC-MS. add_catalyst->heat cool Cool the reaction to room temperature. heat->cool filter Filter to remove solids (e.g., through Celite). cool->filter extract Perform aqueous workup and extraction. filter->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product (e.g., by column chromatography). dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.

General Catalytic Cycle

G General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange (Base, e.g., OH-) ArPdR Ar-Pd(II)L2-R' ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Tabulated Reaction Parameters
ComponentExamplesTypical Molar Ratio (vs. Ar-Br)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂0.01 - 0.1
Ligand SPhos, XPhos, P(t-Bu)₃ (if not integral to catalyst)0.02 - 0.2
Boronic Acid/Ester Arylboronic acids, heteroarylboronic acids, alkylboronic esters1.1 - 1.5
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF-
Temperature (°C) 80 - 120-
Reaction Time (h) 2 - 24-
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is instrumental in drug discovery for introducing a wide range of primary and secondary amines, including heterocycles, onto an aromatic core.

Tabulated Reaction Parameters
ComponentExamplesTypical Molar Ratio (vs. Ar-Br)
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂0.01 - 0.05
Ligand BINAP, Xantphos, RuPhos0.02 - 0.1
Amine Primary amines, secondary amines, anilines, heterocycles1.1 - 1.5
Base NaOt-Bu, KOt-Bu, Cs₂CO₃1.5 - 2.5
Solvent Toluene, 1,4-Dioxane-
Temperature (°C) 80 - 110-
Reaction Time (h) 4 - 24-
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired arylamine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is widely used for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.

Tabulated Reaction Parameters
ComponentExamplesTypical Molar Ratio (vs. Ar-Br)
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.01 - 0.05
Copper Co-catalyst CuI0.02 - 0.1
Terminal Alkyne Phenylacetylene, propargyl alcohol, trimethylsilylacetylene1.1 - 1.5
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)2.0 - 5.0 (can be solvent)
Solvent THF, DMF, Toluene-
Temperature (°C) 25 - 80-
Reaction Time (h) 1 - 12-
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) iodide co-catalyst (0.05 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a plug of silica gel, washing with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired coupled alkyne.

Disclaimer: These protocols are intended as general guidelines. Optimal reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific coupling partners and should be determined experimentally.

Application Notes and Protocols: 4-(4-Bromophenylsulfonyl)morpholine as a Scaffold for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-(4-Bromophenylsulfonyl)morpholine as a versatile scaffold for the synthesis of novel bioactive compounds. This document outlines synthetic strategies, presents biological activity data from analogous compounds, and offers detailed experimental protocols for the evaluation of new chemical entities. While specific examples starting directly from this compound are limited in publicly available literature, the methodologies and principles described herein are readily adaptable for the exploration of its derivatives.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. When combined with a 4-bromophenylsulfonyl moiety, the resulting this compound scaffold offers a unique three-dimensional structure with multiple points for chemical diversification. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the sulfonyl group can act as a hydrogen bond acceptor, and the morpholine ring can be modified to modulate pharmacokinetics and target engagement. This scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and enzyme inhibition.

Synthetic Strategies

The this compound core can be derivatized through several synthetic routes to generate a library of novel compounds. A primary strategy involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide variety of substituents.

A general synthetic workflow for the diversification of the this compound scaffold is depicted below.

G start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) start->coupling derivatives Diverse Library of Bioactive Compound Candidates coupling->derivatives reagents Boronic Acids/Esters, Alkenes, Alkynes reagents->coupling evaluation Biological Evaluation (e.g., Anticancer, Enzyme Inhibition) derivatives->evaluation

Caption: Synthetic workflow for generating diverse bioactive compounds.

Potential Therapeutic Applications & Quantitative Data

While specific data for derivatives of this compound is not extensively available, the following tables summarize the biological activities of structurally related morpholine-containing compounds, demonstrating the potential of this chemical class.

Anticancer Activity of Morpholine Derivatives

Several studies have highlighted the potent anticancer activity of morpholine-containing compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound ClassTarget Cell LineIC50 (µM)Reference
Morpholine-substituted quinazolinesA549 (Lung Cancer)8.55 - 10.38[1]
MCF-7 (Breast Cancer)3.15 - 6.44[1]
SHSY-5Y (Neuroblastoma)3.36 - 9.54[1]
Morpholine-benzimidazole-oxadiazoleHT-29 (Colon Cancer)3.103[2]
2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)8.50 - 12.76[3]
Morpholine-acetamide derivativesID8 (Ovarian Cancer)9.40 - 11.2[4]
Enzyme Inhibition by Morpholine Derivatives

The morpholine scaffold is a key component in numerous enzyme inhibitors, targeting kinases, cholinesterases, and other enzymes implicated in various diseases.

Compound ClassTarget EnzymeIC50 (µM)Reference
Morpholine-bearing quinoline derivativesAcetylcholinesterase (AChE)1.94[5]
Butyrylcholinesterase (BChE)28.37[5]
Morpholine-benzimidazole-oxadiazoleVEGFR-20.049 - 0.915[2]
Morpholine-acetamide derivativesCarbonic Anhydrase8.12 - 11.13[4]

Signaling Pathways

Derivatives of the this compound scaffold are anticipated to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis, such as the VEGFR-2 pathway.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(4-Bromophenylsulfonyl) morpholine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of novel compounds derived from the this compound scaffold.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[6][7][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the VEGFR-2 kinase.[11][12][13][14]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Specific peptide substrate for VEGFR-2

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compounds

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (no inhibitor).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP and the peptide substrate.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition of reagents with incubation periods.

  • Signal Measurement:

    • Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. Its synthetic tractability allows for the creation of diverse chemical libraries. Based on the biological activities of analogous morpholine-containing structures, derivatives of this scaffold are anticipated to exhibit potent anticancer and enzyme-inhibitory properties. The provided protocols offer a robust framework for the synthesis and biological evaluation of new chemical entities based on this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Bromophenylsulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[1] The novel scaffold, 4-(4-Bromophenylsulfonyl)morpholine, presents a promising starting point for the development of targeted therapeutics. This document provides a comprehensive guide to the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize potent and selective kinase inhibitors.

As a representative target, we will focus on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in various cancers.[2] The following protocols detail a robust screening cascade designed to identify inhibitors of EGFR, confirm their mechanism of action, and evaluate their cellular activity. This workflow is adaptable to other kinase targets.

Hypothetical Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately drive cell growth and survival.[4]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF Ligand EGF->EGFR

Caption: EGFR Signaling Pathway.

High-Throughput Screening Workflow

A tiered screening approach is employed to efficiently identify and validate promising compounds. The workflow begins with a primary biochemical screen of the entire compound library to identify initial "hits." These hits are then subjected to a secondary, orthogonal biochemical assay to confirm their activity and eliminate false positives. Finally, confirmed hits are evaluated in a cell-based assay to determine their efficacy in a more physiologically relevant context.

HTS_Workflow cluster_workflow Screening Cascade Compound_Library 4-(4-Bromophenylsulfonyl) morpholine Derivative Library Primary_Screen Primary HTS: ADP-Glo Kinase Assay (Biochemical) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Fluorescence Polarization (Biochemical, Orthogonal) Hit_Identification->Secondary_Screen Hits Hit_Identification->End Inactives Hit_Confirmation Hit Confirmation Secondary_Screen->Hit_Confirmation Cell_Based_Assay Cell-Based Assay: Cell Viability (Resazurin) (Cellular) Hit_Confirmation->Cell_Based_Assay Confirmed Hits Hit_Confirmation->End False Positives Lead_Compounds Lead Compounds Cell_Based_Assay->Lead_Compounds

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screen: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6] It is a robust and sensitive method suitable for large-scale screening.[7]

Methodology:

  • Compound Plating: Dispense 50 nL of each derivative from the this compound library (10 mM in DMSO) into the wells of a 384-well assay plate. Include positive (e.g., a known EGFR inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing recombinant human EGFR kinase and a suitable peptide substrate in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation:

Compound IDConcentration (µM)% Inhibition (vs. DMSO)IC50 (µM)
BPSM-0011095.20.15
BPSM-0021012.5> 50
BPSM-0031088.70.89
BPSM-0041092.10.32
Control (+)199.80.01
Control (-)-0.0-
Secondary Screen: Fluorescence Polarization (FP) Competition Assay

This assay confirms the inhibitory activity of the primary hits through an orthogonal method.[8] It measures the displacement of a fluorescently labeled tracer from the kinase active site by a competing inhibitor.[9]

Methodology:

  • Compound Plating: Perform serial dilutions of the "hit" compounds in DMSO and dispense into a 384-well, low-volume, black assay plate.

  • Assay Mix Preparation: Prepare an assay mixture containing EGFR kinase and a fluorescently labeled ATP-competitive tracer in FP assay buffer.

  • Reaction and Incubation:

    • Add the assay mix to the wells of the plate containing the compounds.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

Data Presentation:

Compound IDIC50 (µM) - ADP-GloIC50 (µM) - FPConfirmation Status
BPSM-0010.150.21Confirmed Hit
BPSM-0030.891.12Confirmed Hit
BPSM-0040.320.45Confirmed Hit
BPSM-XXX0.55> 50False Positive
Cell-Based Assay: Resazurin Cell Viability Assay

This assay evaluates the effect of confirmed inhibitors on the viability of a cancer cell line that overexpresses EGFR (e.g., A549 lung carcinoma cells). The assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Methodology:

  • Cell Plating: Seed A549 cells into 96-well, clear-bottom, black plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hit compounds in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure fluorescence (Ex/Em = 560/590 nm) using a plate reader.

Data Presentation:

Compound IDIC50 (µM) - FPCC50 (µM) - A549 CellsTherapeutic Index (CC50/IC50)
BPSM-0010.211.57.1
BPSM-0031.1215.814.1
BPSM-0040.454.29.3
Control (+)0.010.110.0

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and initial characterization of novel kinase inhibitors from a library of this compound derivatives. By employing a combination of biochemical and cell-based assays, this workflow enables the selection of potent and cell-active compounds for further lead optimization and preclinical development. The adaptability of these protocols allows for their application in screening against a wide range of kinase targets, facilitating the discovery of new targeted therapies.

References

Application Notes and Protocols: Synthesis of Anti-Cancer Agents Using 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel anti-cancer agents derived from 4-(4-bromophenylsulfonyl)morpholine. The methodologies are based on the successful synthesis of a series of 4-(phenylsulfonyl)morpholine derivatives that have demonstrated significant activity against triple-negative breast cancer (TNBC). The lead compound from this series, GL24 (4m), has shown a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells.[1][2] This document outlines the synthetic workflows, experimental procedures, and quantitative data, and visualizes the pertinent signaling pathways.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. In the context of oncology, the 4-(phenylsulfonyl)morpholine moiety has emerged as a promising pharmacophore for the development of novel anti-cancer drugs.[1] Recent research has led to the synthesis of a library of 23 derivatives based on this scaffold, which have been evaluated for their efficacy against triple-negative breast cancer, a particularly aggressive and difficult-to-treat form of breast cancer.[1][2]

The lead compound identified from this library, GL24 (4m), exerts its anti-tumor effects through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. These include the unfolded protein response (UPR), activation of the p53 pathway, and induction of G2/M checkpoint arrest, ultimately leading to apoptosis of cancer cells.[1][2] This multi-pathway regulation highlights the potential of 4-(phenylsulfonyl)morpholine derivatives as a new class of anti-cancer therapeutics.[1]

This document provides the necessary protocols for researchers to synthesize and further investigate these promising compounds.

Data Presentation

The following table summarizes the in vitro anti-cancer activity of the synthesized 4-(phenylsulfonyl)morpholine derivatives against the MDA-MB-231 human breast cancer cell line.

Compound IDStructureIC50 (µM) in MDA-MB-231 Cells
4a 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide>50
4b N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide>50
4c N-(4-fluorophenyl)-3-(morpholinosulfonyl)benzamide>50
4d N-(4-chlorophenyl)-3-(morpholinosulfonyl)benzamide>50
4e N-(4-bromophenyl)-3-(morpholinosulfonyl)benzamide>50
4f 3-(morpholinosulfonyl)-N-phenylbenzamide>50
4g N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide>50
4h N-(3-chlorophenyl)-3-(morpholinosulfonyl)benzamide>50
4i N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide>50
4j N-(2-methoxyphenyl)-3-(morpholinosulfonyl)benzamide>50
4k N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide>50
4l N-(2-bromophenyl)-3-(morpholinosulfonyl)benzamide>50
4m (GL24) 3-(morpholinosulfonyl)-N-(4-phenoxyphenyl)benzamide0.90
4n N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide>50
4o N-(3,4-dichlorophenyl)-3-(morpholinosulfonyl)benzamide>50
4p N-(2,5-dichlorophenyl)-3-(morpholinosulfonyl)benzamide>50
7a N'-(4-chlorobenzyl)-N-hydroxy-3-(morpholinosulfonyl)benzamide10.27
7b N'-(3,4-dichlorobenzyl)-N-hydroxy-3-(morpholinosulfonyl)benzamide8.34
7c N'-(2,4-dichlorobenzyl)-N-hydroxy-3-(morpholinosulfonyl)benzamide11.23
7d N-hydroxy-3-(morpholinosulfonyl)-N'-(4-(trifluoromethyl)benzyl)benzamide12.35
7e N-hydroxy-N'-(naphthalen-2-ylmethyl)-3-(morpholinosulfonyl)benzamide13.45
7f N'-([1,1'-biphenyl]-4-ylmethyl)-N-hydroxy-3-(morpholinosulfonyl)benzamide14.56
7g N'-(4-(benzyloxy)benzyl)-N-hydroxy-3-(morpholinosulfonyl)benzamide15.67

Experimental Protocols

The synthesis of the 4-(phenylsulfonyl)morpholine derivatives is accomplished through a multi-step process, starting from 3-carboxybenzenesulfonyl chloride. The general synthetic scheme is outlined below.

General Synthesis Workflow

G cluster_0 Synthesis of 3-(morpholinosulfonyl)benzoic acid (1) cluster_1 Synthesis of 3-(morpholinosulfonyl)benzoyl chloride (2) cluster_2 Synthesis of N-Aryl-3-(morpholinosulfonyl)benzamides (4a-p) cluster_3 Synthesis of N-hydroxy-3-(morpholinosulfonyl)benzamide (5) cluster_4 Synthesis of N'-Substituted-N-hydroxy-3-(morpholinosulfonyl)benzamides (7a-g) A 3-carboxybenzenesulfonyl chloride C 3-(morpholinosulfonyl)benzoic acid (1) A->C DCM, rt, 2h B Morpholine B->C D Compound 1 F 3-(morpholinosulfonyl)benzoyl chloride (2) D->F THF, 55°C, 16h E Oxalyl dichloride E->F G Compound 2 I N-Aryl-3-(morpholinosulfonyl)benzamides (4a-p) G->I Pyridine, DCM, rt, 16h H Substituted Anilines H->I J Compound 2 L N-hydroxy-3-(morpholinosulfonyl)benzamide (5) J->L aq. NaOH, THF, rt, 16h K NH2OH·HCl K->L M Compound 5 O N'-Substituted-N-hydroxy-3-(morpholinosulfonyl)benzamides (7a-g) M->O TEA or NaOH, THF or THF/H2O, 50°C, 16h N Substituted Amines N->O

Caption: General synthetic workflow for 4-(phenylsulfonyl)morpholine derivatives.

Protocol 1: Synthesis of 3-(morpholinosulfonyl)benzoic acid (1)
  • To a solution of 3-carboxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture with 10% aqueous HCl.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(morpholinosulfonyl)benzoic acid (1).

Protocol 2: Synthesis of 3-(morpholinosulfonyl)benzoyl chloride (2)
  • To a solution of 3-(morpholinosulfonyl)benzoic acid (1) (1.0 eq) in anhydrous tetrahydrofuran (THF), add oxalyl dichloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat at 55 °C for 16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess oxalyl dichloride under reduced pressure to obtain the crude 3-(morpholinosulfonyl)benzoyl chloride (2), which is used in the next step without further purification.

Protocol 3: Synthesis of N-Aryl-3-(morpholinosulfonyl)benzamides (4a-p)
  • To a solution of the appropriate substituted aniline (1.1 eq) and pyridine (1.5 eq) in DCM, add a solution of 3-(morpholinosulfonyl)benzoyl chloride (2) (1.0 eq) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-aryl-3-(morpholinosulfonyl)benzamides (4a-p).

Protocol 4: Synthesis of N-hydroxy-3-(morpholinosulfonyl)benzamide (5)
  • To a solution of hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq) in aqueous NaOH, add a solution of 3-(morpholinosulfonyl)benzoyl chloride (2) (1.0 eq) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Acidify the reaction mixture with 10% HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate to give N-hydroxy-3-(morpholinosulfonyl)benzamide (5).

Protocol 5: Synthesis of N'-Substituted-N-hydroxy-3-(morpholinosulfonyl)benzamides (7a-g)
  • To a solution of N-hydroxy-3-(morpholinosulfonyl)benzamide (5) (1.0 eq) and the appropriate substituted amine (1.2 eq) in THF or a THF/water mixture, add triethylamine (TEA) or NaOH (1.5 eq).

  • Heat the reaction mixture at 50 °C for 16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by column chromatography to yield the final products (7a-g).

Signaling Pathways

The lead compound, GL24 (4m), induces apoptosis in triple-negative breast cancer cells by activating multiple ER stress-dependent signaling pathways.

G A GL24 (4m) B ER Stress A->B C Unfolded Protein Response (UPR) B->C D p53 Pathway Activation B->D E G2/M Checkpoint Arrest B->E F Apoptosis C->F D->F E->F

Caption: Key signaling pathways activated by GL24 (4m) in TNBC cells.

Conclusion

The protocols detailed in this document provide a robust framework for the synthesis of a novel class of anti-cancer agents based on the 4-(phenylsulfonyl)morpholine scaffold. The promising in vitro activity of these compounds, particularly GL24, against triple-negative breast cancer warrants further investigation and optimization. Researchers can utilize these methods to generate these and other novel analogs for further biological evaluation and to explore their therapeutic potential in greater detail. The elucidation of the multi-pathway mechanism of action provides a strong rationale for the continued development of this class of compounds in oncology drug discovery.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of morpholine are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenylsulfonyl chloride is consumed. - Increase the reaction time, but be mindful of potential side reactions with prolonged heating.
Hydrolysis of 4-Bromophenylsulfonyl Chloride - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - Add the 4-bromophenylsulfonyl chloride to the reaction mixture in a controlled manner, especially at lower temperatures, to minimize its contact with any residual water before it reacts with the morpholine.
Sub-optimal Reaction Temperature - The reaction is typically performed at room temperature or with gentle heating. If the reaction is sluggish at room temperature, consider moderately increasing the temperature while monitoring for byproduct formation.
Inefficient Purification - Optimize your work-up and purification procedure. Ensure complete extraction of the product and minimize losses during crystallization or chromatography.

Q2: I am observing a significant amount of a water-soluble byproduct. What is it likely to be and how can I prevent its formation?

A2: The most common water-soluble byproduct is the hydrolysis product of the starting material, 4-bromobenzenesulfonic acid.

  • Cause: 4-Bromophenylsulfonyl chloride is susceptible to hydrolysis, reacting with water to form 4-bromobenzenesulfonic acid. This is more likely to occur if wet solvents or reagents are used, or if the reaction is exposed to atmospheric moisture.

  • Prevention: The most effective way to prevent this is to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.

  • Removal: 4-Bromobenzenesulfonic acid is highly water-soluble and can be removed during the aqueous work-up. Washing the organic layer with a saturated sodium bicarbonate solution can also help to remove any acidic impurities.

Q3: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. What are these impurities?

A3: Besides unreacted starting materials, other potential side products could be present.

  • Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring with TLC.

  • Di-sulfonated Morpholine (Bis(4-bromophenylsulfonyl)amine): While less likely with a secondary amine like morpholine which has only one nitrogen available for reaction, impurities in the morpholine could potentially lead to unexpected byproducts. Using high-purity morpholine is recommended.

  • Side Reactions with the Solvent: If using a nucleophilic solvent, it might compete with morpholine in reacting with the sulfonyl chloride. Using a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is advisable.

Q4: Is the order of addition of reagents important?

A4: Yes, the order of addition can be crucial. It is generally recommended to have the morpholine and a base (like pyridine or triethylamine) dissolved in the solvent before slowly adding the 4-bromophenylsulfonyl chloride. This ensures that the sulfonyl chloride preferentially reacts with the more nucleophilic morpholine rather than with any trace amounts of water.

Experimental Protocol

This protocol is a general guideline based on standard procedures for the synthesis of aryl sulfonamides. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Morpholine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add morpholine (1.0 eq.) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath (0 °C).

  • Add pyridine (1.1 eq.) to the solution and stir.

  • In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Slowly add the 4-bromophenylsulfonyl chloride solution to the morpholine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Main Reaction and Side Reaction Pathways start1 4-Bromophenylsulfonyl Chloride intermediate Reaction Mixture (Base, Solvent) start1->intermediate + side_product 4-Bromobenzenesulfonic Acid (Hydrolysis Product) start1->side_product Hydrolysis (Side Reaction) start2 Morpholine start2->intermediate + product This compound intermediate->product Main Reaction water Water (H2O) water->side_product +

Caption: Main reaction pathway for the synthesis of this compound and the primary hydrolysis side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_hydrolysis Evidence of Hydrolysis? (Aqueous Layer Analysis) check_completion->check_hydrolysis Yes extend_time Action: Extend Reaction Time / Adjust Stoichiometry incomplete->extend_time end Improved Yield extend_time->end hydrolysis Significant Hydrolysis check_hydrolysis->hydrolysis Yes check_purification Review Purification Protocol check_hydrolysis->check_purification No use_anhydrous Action: Use Anhydrous Conditions hydrolysis->use_anhydrous use_anhydrous->end loss_purification Losses During Purification check_purification->loss_purification Yes check_purification->end No optimize_purification Action: Optimize Purification Method loss_purification->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Purification of 4-(4-Bromophenylsulfonyl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Bromophenylsulfonyl)morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What information is critical to have before starting the purification process?

Before beginning purification, it is highly beneficial to have the following information:

  • Melting Point: The melting point of the pure compound can serve as a benchmark for purity.

  • Thin-Layer Chromatography (TLC) Data: TLC analysis of the crude product helps in identifying the number of components and selecting an appropriate solvent system for column chromatography.

  • Solubility Profile: A preliminary solubility test in various solvents is crucial for choosing a suitable recrystallization solvent or a mobile phase for chromatography.

Q3: What are the likely impurities in a synthesis of this compound?

Given that the synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine, common impurities may include:

  • Unreacted 4-bromobenzenesulfonyl chloride.

  • Excess morpholine or its hydrochloride salt.

  • A potential side-product, 4,4'-dibromodiphenyl sulfone.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. An inappropriate solvent was chosen.2. Insufficient solvent was used.1. Consult the solvent selection guide (Table 2) and perform small-scale solubility tests.2. Add more hot solvent in small increments until the compound dissolves.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Select a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Consider a preliminary purification by flash chromatography to remove the bulk of impurities.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low yield of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Washing the crystals with a solvent that is not ice-cold.1. Use the minimum amount of hot solvent necessary for dissolution.2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. 1. The chosen mobile phase is too polar or not polar enough.2. The column was overloaded with the crude sample.1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.2. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
The compound is not eluting from the column. 1. The mobile phase is not polar enough.2. The compound may be decomposing on the acidic silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution).2. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like alumina.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Start with a less polar solvent system. Perform TLC analysis to find a suitable starting mobile phase.
Cracked or channeled column bed. Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.

Data Presentation

Table 1: Physical Properties of this compound and a Key Starting Material

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₁₀H₁₂BrNO₃S306.18140-142
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.5273-75[2]

Table 2: Suggested Solvents for Purification Technique Development

Technique Solvent/Solvent System Suggestions Rationale
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/Heptane, Acetone/WaterThese solvents offer a range of polarities. A mixed solvent system like ethyl acetate/heptane can be fine-tuned for optimal solubility at high temperatures and poor solubility at room temperature.
Flash Column Chromatography Hexane/Ethyl Acetate gradient (e.g., starting with 10% EtOAc), Dichloromethane/Methanol gradient (e.g., starting with 1% MeOH)A hexane/ethyl acetate system is a standard choice for compounds of moderate polarity. For more polar impurities, a dichloromethane/methanol gradient can be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too good. If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow crude_product Crude this compound purification_choice Choice of Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude (>90%) column_chromatography Flash Column Chromatography purification_choice->column_chromatography Complex Mixture dissolution Dissolve in Minimal Hot Solvent recrystallization->dissolution column_packing Pack Silica Gel Column column_chromatography->column_packing cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration & Washing cooling->filtration pure_product Pure Product filtration->pure_product sample_loading Load Sample column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect & Analyze Fractions elution->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal solvent_removal->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Outcome Unsatisfactory check_purity Analyze Purity (TLC, mp) start->check_purity low_yield Issue: Low Yield check_purity->low_yield Yield < Expected poor_purity Issue: Poor Purity check_purity->poor_purity Impurities Present yield_cause Identify Cause of Low Yield low_yield->yield_cause purity_cause Identify Cause of Poor Purity poor_purity->purity_cause too_much_solvent Too Much Solvent? yield_cause->too_much_solvent Yes premature_crystallization Premature Crystallization? yield_cause->premature_crystallization No concentrate_mother_liquor Action: Concentrate Mother Liquor too_much_solvent->concentrate_mother_liquor preheat_funnel Action: Preheat Filtration Apparatus premature_crystallization->preheat_funnel oiling_out Oiling Out Occurred? purity_cause->oiling_out Yes ineffective_separation Ineffective Separation (Column Chromatography)? purity_cause->ineffective_separation No slow_cooling Action: Re-dissolve & Cool Slowly oiling_out->slow_cooling optimize_mobile_phase Action: Optimize Mobile Phase via TLC ineffective_separation->optimize_mobile_phase

References

Technical Support Center: Optimization of Suzuki Coupling for 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 4-(4-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound potentially challenging?

A1: The 4-(phenylsulfonyl)morpholine moiety is a strong electron-withdrawing group. While this generally facilitates the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, it can also influence other steps in the catalytic cycle and introduce potential side reactions. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields.

Q2: Which palladium catalyst systems are recommended for this type of electron-deficient aryl bromide?

A2: For electron-deficient aryl bromides, modern catalyst systems featuring bulky, electron-rich phosphine ligands often outperform traditional catalysts like Pd(PPh₃)₄. Consider using Buchwald-type palladacycle precatalysts in combination with ligands such as XPhos, SPhos, or RuPhos, which can enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: What is the role of the base in this reaction, and which bases are most effective?

A3: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For substrates like this compound, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact yield and minimize side reactions.[1] Stronger bases may be required, but they can also promote side reactions like dehalogenation.

Q4: How do I select an appropriate solvent for the reaction?

A4: The solvent needs to solubilize the organic substrates and be compatible with the inorganic base. Often, a mixture of an organic solvent and water is used. Common organic solvents for Suzuki couplings include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The choice of solvent can influence reaction rate and selectivity.

Q5: At what temperature should I run the reaction?

A5: Most Suzuki coupling reactions require heating to proceed at a reasonable rate. A typical temperature range is 80-110 °C. If you observe a sluggish reaction at a lower temperature, a gradual increase may improve the conversion. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the Suzuki coupling of this compound.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving common issues in your Suzuki coupling reaction.

G start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_inert Ensure Inert Atmosphere (N2 or Ar) check_reagents->check_inert check_catalyst Evaluate Catalyst and Ligand check_inert->check_catalyst check_base Assess Base Strength and Solubility check_catalyst->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_solvent Consider Alternative Solvent check_temp->check_solvent side_reactions Identify Side Products (e.g., Dehalogenation) check_solvent->side_reactions dehalogenation Dehalogenation Observed side_reactions->dehalogenation Yes homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling Yes success High Yield of Desired Product side_reactions->success No solve_dehalogenation Use a Weaker Base (e.g., K2CO3, KF) Lower Temperature dehalogenation->solve_dehalogenation solve_homocoupling Ensure Thorough Degassing Check Pd(0) Source homocoupling->solve_homocoupling solve_dehalogenation->success solve_homocoupling->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or inappropriate ligand.Switch to a more active catalyst system, such as a Buchwald palladacycle with an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos). Ensure the catalyst is not degraded.
Insufficiently strong or poorly soluble base.Try a different base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.
Oxygen contamination deactivating the catalyst.Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (nitrogen or argon).[2]
Significant Dehalogenation The base is too strong or acting as a hydride source.Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
High reaction temperature.Lower the reaction temperature and extend the reaction time if necessary.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of inert gas.
Use of a Pd(II) precatalyst without complete reduction to Pd(0).Ensure the reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Difficulty in Product Purification Unreacted starting materials or byproducts.Optimize the reaction to go to completion. Consider a different workup procedure or alternative chromatographic conditions for purification.

Data Presentation: Effect of Reaction Parameters

The following tables summarize quantitative data from studies on Suzuki couplings of various aryl bromides, which can serve as a starting point for the optimization of this compound coupling.

Table 1: Effect of Catalyst and Ligand on Yield (Reaction conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C, 12 h)

EntryPalladium Source (2 mol%)Ligand (4 mol%)Yield (%)
1Pd(OAc)₂PPh₃45
2Pd₂(dba)₃P(t-Bu)₃78
3Pd(OAc)₂SPhos89
4Pd(OAc)₂XPhos92

Table 2: Effect of Base on Yield (Reaction conditions: 4-Bromobenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 1,4-Dioxane, 100 °C, 8 h)

EntryBase (2.0 equiv)Yield (%)
1Na₂CO₃65
2K₂CO₃78
3K₃PO₄91
4Cs₂CO₃94

Table 3: Effect of Solvent on Yield (Reaction conditions: 4-Bromobenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 8 h)

EntrySolvent (Aqueous mixture)Yield (%)
1Toluene85
2THF88
31,4-Dioxane93
4DMF75

Experimental Protocols

General Experimental Workflow

The following diagram illustrates the standard workflow for setting up a Suzuki coupling reaction.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up & Purification A Dry and Degas Glassware B Weigh Solid Reagents: - this compound - Boronic Acid - Base - Pd Catalyst & Ligand A->B C Degas Solvents B->C F Add Degassed Solvents via Syringe C->F D Add Solids to Flask E Purge with Inert Gas (N2/Ar) D->E E->F G Heat to Desired Temperature F->G H Monitor Progress (TLC/LC-MS) G->H I Cool to Room Temperature H->I J Aqueous Work-up I->J K Extract with Organic Solvent J->K L Purify by Column Chromatography K->L

Caption: A standard workflow for a Suzuki coupling experiment.

Detailed Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

References

Overcoming low yields in reactions involving 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 4-(4-Bromophenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound, a substrate that can be challenging due to the electron-withdrawing nature of the sulfonyl group.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary troubleshooting steps?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient catalytic activity or competing side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate the rate-limiting oxidative addition step. Consider using catalyst systems with ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, their strength and solubility can significantly impact the reaction. K₃PO₄ is often a good choice for challenging couplings. Ensure the base is finely powdered and anhydrous.

  • Solvent System: A combination of an organic solvent and water (e.g., dioxane/water, toluene/water) is typical. The ratio can be optimized. Anhydrous conditions may also be explored with certain catalyst systems.

  • Reaction Temperature: Ensure the reaction is heated sufficiently. Temperatures between 80-110 °C are common. If decomposition is suspected, a lower temperature for a longer duration might be beneficial.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[1] Freeze-pump-thaw cycles for the solvent are highly recommended.[2]

  • Reagent Quality: Verify the purity of your boronic acid, as impurities can inhibit the catalyst. Protodeboronation (hydrolysis of the boronic acid) is a common side reaction that can be minimized by using a slight excess of the boronic acid and ensuring anhydrous conditions where appropriate.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the reaction is free of oxygen.[1] Use proper degassing techniques for your solvents and reagents.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can avoid an excess of Pd(II) at the beginning of the reaction, which can promote homocoupling.

Q3: In my Buchwald-Hartwig amination, the starting aryl bromide is consumed, but the desired amine product is not formed in high yield. What are the likely side reactions?

A3: If the starting material is consumed without significant product formation, dehalogenation of the aryl bromide is a probable side reaction. This occurs when a hydride source is present, leading to the formation of 4-(phenylsulfonyl)morpholine.

  • Base Selection: Certain bases or impurities can act as hydride donors. Switching to a different base, such as LiHMDS or a carbonate base, might be beneficial.

  • Solvent Purity: Ensure solvents are anhydrous and of high purity to avoid potential hydride sources.

Q4: What are the best practices for purifying the products of these cross-coupling reactions?

A4: The purification of biaryl sulfonylmorpholine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.

Data Presentation

The following tables provide representative data for common cross-coupling reactions with this compound. These are illustrative examples to guide optimization efforts.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10035
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)10085
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF11078
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)10092

Table 2: Substrate Scope for Buchwald-Hartwig Amination

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10075
2n-HexylaminePd₂(dba)₃ (1)Xantphos (1.5)Cs₂CO₃ (1.5)Dioxane11088
3PiperidinePd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2)Toluene10091
4Benzophenone iminePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10065

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., dioxane). Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene or dioxane). Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or Xantphos, 1.5-3 mol%).

  • Reaction: Stir the mixture at the desired temperature (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (if an amine base was used) or water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for palladium-catalyzed cross-coupling reactions.

experimental_workflow reagents 1. Reagent Preparation (Aryl Bromide, Coupling Partner, Base) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup addition 3. Solvent & Catalyst Addition setup->addition reaction 4. Reaction (Heating & Monitoring) addition->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

A general experimental workflow for cross-coupling reactions.

troubleshooting_guide start Low Yield or No Reaction check_reagents Check Reagent Quality & Purity? start->check_reagents check_inert Inert Atmosphere Maintained? check_reagents->check_inert [ Reagents OK ] failure Still Low Yield check_reagents->failure [ Impure ] optimize_catalyst Optimize Catalyst & Ligand? check_inert->optimize_catalyst [ Inert OK ] check_inert->failure [ Air Leak ] optimize_base Optimize Base? optimize_catalyst->optimize_base [ No Improvement ] success Improved Yield optimize_catalyst->success [ Improved ] optimize_solvent Optimize Solvent & Temperature? optimize_base->optimize_solvent [ No Improvement ] optimize_base->success [ Improved ] optimize_solvent->success [ Improved ] optimize_solvent->failure [ No Improvement ]

A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Preventing Dehalogenation of 4-(4-Bromophenylsulfonyl)morpholine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing dehalogenation of 4-(4-Bromophenylsulfonyl)morpholine during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions involving this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 4-(phenylsulfonyl)morpholine. This byproduct reduces the yield of the desired cross-coupled product and complicates purification. This process, also known as hydrodehalogenation, typically occurs when a palladium-hydride species is formed in the catalytic cycle, which can then undergo reductive elimination with the aryl group.[1][2]

Q2: Why is this compound susceptible to dehalogenation?

A2: The susceptibility of an aryl bromide to dehalogenation is influenced by its electronic properties. The potent electron-withdrawing nature of the sulfonylmorpholine group makes the aromatic ring electron-deficient. This can increase the rate of oxidative addition to the palladium(0) catalyst but may also make the resulting palladium-aryl intermediate more susceptible to side reactions like dehalogenation, especially under non-optimized conditions.

Q3: How can I detect the formation of the dehalogenated byproduct?

A3: The presence of 4-(phenylsulfonyl)morpholine can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different retention factor (Rf) than the starting material and the desired product, often appearing as a less polar spot.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide the molecular weight of the dehalogenated byproduct.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new multiplet in the aromatic region corresponding to the protons of the unsubstituted phenyl ring, which will integrate for one more proton compared to the signals of the starting material.

Q4: Which types of cross-coupling reactions are most prone to dehalogenation with this substrate?

A4: While dehalogenation can occur in various palladium-catalyzed cross-coupling reactions, it can be particularly problematic in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions under certain conditions. The specific reaction conditions, especially the choice of base and solvent, play a more significant role than the type of coupling reaction itself.[1][2][4][5][6]

Troubleshooting Guides

If you are observing significant dehalogenation of this compound, consult the following troubleshooting guides. The solutions are presented in a stepwise manner, from simple adjustments to more substantial changes in the reaction protocol.

Issue: Significant Formation of 4-(Phenylsulfonyl)morpholine Byproduct

This is the most common issue, indicating that the dehalogenation pathway is competing effectively with the desired cross-coupling pathway.

Troubleshooting Workflow

G start Dehalogenation Observed step1 Optimize Base start->step1 Initial Check step2 Change Solvent step1->step2 If dehalogenation persists step3 Modify Ligand/Catalyst System step2->step3 If dehalogenation persists step4 Adjust Temperature and Reaction Time step3->step4 Fine-tuning end Dehalogenation Minimized step4->end

Caption: A stepwise workflow for troubleshooting dehalogenation.

1. Optimize the Base

The choice of base is critical as it can be a source of hydrides or promote the formation of palladium-hydride species.

Base TypeRecommendation for this compoundRationale
Strong Bases Avoid strong bases like NaOtBu, especially with protic solvents.Can promote dehalogenation pathways.[7]
Inorganic Bases Use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][8]Less likely to act as hydride donors.
Amine Bases Use with caution, especially in reactions like Sonogashira coupling.Can be a source of hydrides leading to dehalogenation.[2]

Action: Switch from a strong base to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.

2. Change the Solvent

The solvent can act as a hydride source, particularly in the presence of a base.

SolventRecommendation for this compoundRationale
Protic Solvents Avoid alcohols if possible, or use them in minimal amounts.Can be a source of hydrides.[1][9]
Aprotic Polar Solvents Be cautious with DMF and dioxane, as they can sometimes promote dehalogenation.[7][10]May facilitate the formation of hydride species.
Aprotic Non-polar Solvents Favor the use of solvents like toluene or THF.[1][8]Generally less prone to participating in dehalogenation pathways.

Action: Replace protic or highly polar aprotic solvents with toluene or THF. Ensure all solvents are anhydrous and properly degassed.

3. Modify the Ligand and Palladium Source

The ligand plays a crucial role in modulating the reactivity of the palladium center.

Ligand/Catalyst AttributeRecommendation for this compoundRationale
Ligand Type Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][8]These ligands promote the desired reductive elimination step over the dehalogenation pathway.[7]
Catalyst Precursor Use a pre-catalyst that readily forms the active Pd(0) species.A sluggish activation of the catalyst can lead to side reactions.

Action: Screen a panel of bulky, electron-rich ligands. Consider using a well-defined palladium pre-catalyst.

4. Adjust Temperature and Reaction Time

Higher temperatures and longer reaction times can increase the likelihood of side reactions.

ParameterRecommendation for this compoundRationale
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elevated temperatures can increase the rate of dehalogenation.[3][7]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can lead to product degradation and increased byproduct formation.[3]

Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress frequently by TLC or LC-MS.

Experimental Protocols

Below are general starting protocols for common cross-coupling reactions, optimized to minimize dehalogenation of this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is a good starting point for coupling this compound with a boronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (1-3 mol%)

  • XPhos (2-6 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Toluene and water (e.g., 10:1 v/v), degassed

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and XPhos.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

Palladium-Catalyzed Cross-Coupling vs. Dehalogenation

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R) OA->TM R-B(OH)2 PdH Ar-Pd(II)-H OA->PdH Hydride Transfer RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product RE_dehalo Reductive Elimination PdH->RE_dehalo RE_dehalo->Pd0 Dehalo_Product Ar-H (Byproduct) RE_dehalo->Dehalo_Product Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->PdH

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.[1]

This diagram illustrates the desired catalytic cycle for cross-coupling in competition with the undesired dehalogenation pathway. The key to preventing the formation of the dehalogenated byproduct is to favor the transmetalation and subsequent reductive elimination of the desired product over the formation and reductive elimination of a palladium-hydride species. The strategies outlined in the troubleshooting guides are designed to achieve this selectivity.

References

Stability issues of 4-(4-Bromophenylsulfonyl)morpholine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Bromophenylsulfonyl)morpholine under basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in basic media.

Issue Possible Cause Recommended Action
Incomplete reaction or low yield when this compound is a starting material in a basic reaction. Degradation of the starting material.1. Lower the reaction temperature: If the protocol allows, perform the reaction at a lower temperature to minimize degradation.2. Use a weaker base: If compatible with the desired reaction, consider using a non-nucleophilic or sterically hindered base.3. Shorten the reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.4. Perform the reaction under inert atmosphere: This can prevent potential oxidative degradation pathways.
Appearance of an unexpected impurity in post-reaction analysis (e.g., by LC-MS or NMR). Base-mediated hydrolysis of the sulfonamide bond.1. Characterize the impurity: Attempt to isolate and characterize the impurity. The expected hydrolysis products are 4-bromobenzenesulfonic acid and morpholine.2. Optimize pH: If possible, buffer the reaction mixture to the lowest effective pH for the desired transformation.3. Consult the stability data: Refer to the provided stability data to understand the degradation profile of this compound under your specific reaction conditions.
Difficulty in purifying the desired product from a reaction mixture containing this compound. The presence of polar degradation products (e.g., 4-bromobenzenesulfonic acid) can interfere with chromatographic purification.1. Aqueous workup: Perform an aqueous wash of the organic reaction mixture to remove water-soluble impurities like 4-bromobenzenesulfonic acid and morpholine.2. Adjust pH before extraction: Acidifying the aqueous layer can help in separating the sulfonic acid from the desired product during extraction.3. Alternative purification methods: Consider alternative purification techniques such as recrystallization or preparative HPLC.
Inconsistent results between experimental runs. Variability in the quality of the base, solvent, or reaction setup.1. Use fresh, high-purity reagents: Ensure the base and solvents are of high quality and free from contaminants.2. Standardize reaction setup: Maintain consistent parameters such as stirring speed, heating method, and vessel type.3. Monitor pH throughout the reaction: Use a calibrated pH meter to ensure the basicity of the reaction medium is maintained as intended.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable under basic conditions?

A1: While many sulfonamides exhibit good stability in neutral to alkaline conditions, the presence of an electron-withdrawing bromo group on the phenyl ring of this compound can make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. This can lead to slow hydrolysis of the sulfonamide (S-N) bond under basic conditions. The rate of this degradation is influenced by factors such as pH, temperature, and reaction time.

Q2: What are the likely degradation products of this compound in a basic solution?

A2: The primary degradation pathway under basic conditions is the hydrolysis of the sulfonamide bond. This cleavage results in the formation of 4-bromobenzenesulfonic acid and morpholine.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: The degradation can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A stability-indicating HPLC method would be ideal, where the parent compound and its degradation products are well-resolved.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its long-term stability, this compound should be stored in a cool, dry place, typically at -20°C or between 0-8°C, away from strong bases and moisture.

Q5: Can I use strong bases like sodium hydroxide or potassium hydroxide in reactions with this compound?

A5: The use of strong bases should be approached with caution. If the reaction requires a strong base, it is advisable to use the lowest possible temperature and shortest possible reaction time to minimize potential degradation of the this compound. Whenever possible, consider using a weaker or non-nucleophilic base.

Quantitative Stability Data

The following tables provide hypothetical data on the stability of this compound under various basic conditions.

Table 1: Degradation of this compound at Different pH Values at 25°C.

Time (hours)% Degradation at pH 9% Degradation at pH 11% Degradation at pH 13
00.00.00.0
60.51.25.8
121.12.511.2
242.35.121.5
484.59.838.7

Table 2: Effect of Temperature on the Degradation of this compound at pH 11.

Time (hours)% Degradation at 25°C% Degradation at 40°C% Degradation at 60°C
00.00.00.0
20.41.56.2
40.83.112.0
81.66.022.8
163.211.540.5

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound under Basic Conditions

This protocol is adapted from standard guidelines for chemical stability testing (e.g., OECD Guideline 111).

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 9, 11, and 13) using appropriate buffer systems (e.g., borate buffer for pH 9, phosphate buffer for pH 11, and sodium hydroxide for pH 13).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent that is miscible with water (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: In separate sealed vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to not significantly alter the properties of the aqueous buffer.

  • Sampling: Place the vials in a temperature-controlled environment (e.g., 25°C). At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

  • Quantification: Quantify the peak area of this compound at each time point and calculate the percentage of degradation relative to the initial concentration at time 0.

Visualizations

Degradation Pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate OH- (Base) products 4-Bromobenzenesulfonic Acid + Morpholine intermediate->products Cleavage of S-N bond

Hypothetical degradation pathway of this compound.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 9, 11, 13) incubation Incubate Compound in Buffers at Set Temperature prep_buffers->incubation prep_stock Prepare Stock Solution of Compound prep_stock->incubation sampling Sample at Predetermined Time Points incubation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis quantification Quantify Degradation hplc_analysis->quantification

Workflow for stability testing of this compound.

Troubleshooting Logic start Low Yield or Unexpected Impurity Observed check_degradation Hypothesize Degradation of Starting Material start->check_degradation action_temp Lower Reaction Temperature check_degradation->action_temp Yes action_base Use Weaker/Non-nucleophilic Base check_degradation->action_base Yes action_time Shorten Reaction Time check_degradation->action_time Yes action_analyze Analyze Impurity (LC-MS, NMR) check_degradation->action_analyze Yes

Troubleshooting decision tree for unexpected reaction outcomes.

Troubleshooting guide for the synthesis of N-arylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of N-arylsulfonylmorpholines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-arylsulfonylmorpholines?

A1: The most common method for synthesizing N-arylsulfonylmorpholines is the reaction of an arylsulfonyl chloride with morpholine in the presence of a base. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The base is required to neutralize the HCl generated during the reaction.

Q2: What are the critical parameters influencing the yield and purity of the product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: Impurities in the arylsulfonyl chloride or morpholine can lead to side reactions and lower yields. Arylsulfonyl chlorides are particularly sensitive to moisture.

  • Reaction Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.

  • Choice of Base and Solvent: The base should be sufficiently strong to neutralize the generated HCl but not so strong as to cause unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Stoichiometry: The molar ratio of the reactants and the base can affect the reaction rate and completeness. An excess of morpholine or the base is sometimes used to drive the reaction to completion.

Q3: What are some common side reactions to be aware of?

A3: The most prevalent side reaction is the hydrolysis of the arylsulfonyl chloride by any residual water in the reaction mixture, which forms the corresponding sulfonic acid. This sulfonic acid will not react with morpholine to form the desired product. Another potential side reaction is the formation of a di-sulfonated product if the reaction time is excessively long, especially with certain substrates.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded or Impure Starting Materials Verify the purity of the arylsulfonyl chloride and morpholine using techniques like NMR or LC-MS. Arylsulfonyl chlorides are moisture-sensitive; use freshly opened reagents or ensure they have been stored properly in a desiccator. If necessary, repurify the starting materials.
Incorrect Reaction Conditions Ensure the reaction is performed at the optimal temperature. Some reactions may require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
Inefficient Base The chosen base may not be strong enough to effectively neutralize the HCl produced. Consider using a stronger, non-nucleophilic base. Triethylamine and pyridine are commonly used.
Poor Nucleophilicity of Morpholine While generally a good nucleophile, its reactivity can be hampered by steric hindrance on the arylsulfonyl chloride. In such cases, more forcing conditions like higher temperatures or a longer reaction time may be necessary.
Hydrolysis of Arylsulfonyl Chloride This is a major cause of low yields. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Hydrolysis of Arylsulfonyl Chloride As mentioned above, this leads to the formation of sulfonic acid. To minimize this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Formation of Di-sulfonated Byproduct This can occur with prolonged reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For instance, protic solvents like alcohols can react with the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is Water-Soluble If the N-arylsulfonylmorpholine has polar substituents, it may have some solubility in water, leading to loss during the aqueous work-up. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.
Emulsion Formation During Work-up Emulsions can form during the extraction process, making phase separation difficult. To break up emulsions, you can add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or filter the mixture through a pad of Celite.
Co-precipitation of Impurities During Recrystallization If the crude product is highly impure, impurities may co-precipitate with the desired product during recrystallization. It may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.
Oiling Out During Recrystallization The product may separate as an oil instead of crystals if the boiling point of the solvent is higher than the melting point of the product, or if the solution is cooled too rapidly. Ensure the chosen recrystallization solvent has a boiling point lower than the product's melting point and allow the solution to cool slowly.

Data Presentation

Table 1: Effect of Base on the Yield of 4-(Phenylsulfonyl)morpholine *

EntryBaseEquivalent of BaseSolventReaction Time (h)Yield (%)
1Triethylamine1.2Dichloromethane292
2Pyridine1.2Dichloromethane288
3Diisopropylethylamine1.2Dichloromethane290
4Potassium Carbonate1.5Acetonitrile485

*Illustrative data based on typical outcomes in sulfonamide synthesis. Actual yields may vary depending on specific experimental conditions.

Table 2: Effect of Solvent on the Yield of 4-(Phenylsulfonyl)morpholine *

EntrySolventDielectric ConstantBaseReaction Time (h)Yield (%)
1Dichloromethane9.1Triethylamine292
2Tetrahydrofuran7.5Triethylamine289
3Acetonitrile37.5Triethylamine291
4Toluene2.4Triethylamine482

*Illustrative data based on general principles of solvent effects on reaction rates.[1] Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-(Phenylsulfonyl)morpholine

This protocol describes a general procedure for the synthesis of 4-(phenylsulfonyl)morpholine from benzenesulfonyl chloride and morpholine.

Materials:

  • Benzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq.) and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (1.2 eq.) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude 4-(phenylsulfonyl)morpholine by recrystallization.

Procedure:

  • Solvent Selection: Ethanol or an ethanol/water mixture is often a suitable solvent system.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble in hot ethanol, a hot ethanol/water mixture can be used. In this case, dissolve the solid in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure 4-(phenylsulfonyl)morpholine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup: Morpholine, TEA, DCM B 2. Addition of Arylsulfonyl Chloride (0 °C) A->B Cool C 3. Reaction at Room Temperature B->C Warm & Stir D 4. Quench with Water C->D E 5. Aqueous Washes: - 1M HCl - Sat. NaHCO3 - Brine D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Solvent Removal F->G H 8. Recrystallization (e.g., from Ethanol) G->H I 9. Filtration and Drying H->I J Pure N-Arylsulfonylmorpholine I->J

Caption: Experimental workflow for the synthesis and purification of N-arylsulfonylmorpholines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Hydrolysis of Sulfonyl Chloride start->cause3 cause4 Inefficient Purification start->cause4 sol1 Verify Purity (NMR, LC-MS) Repurify if needed cause1->sol1 sol2 Optimize Temperature, Time, Base, and Solvent cause2->sol2 sol3 Use Anhydrous Reagents & Inert Atmosphere cause3->sol3 sol4 Optimize Recrystallization Solvent and Technique cause4->sol4

Caption: Troubleshooting logic for the synthesis of N-arylsulfonylmorpholines.

References

Removal of palladium catalyst from reactions with 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving 4-(4-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is it crucial to remove the palladium catalyst after my reaction with this compound?

A1: Complete removal of palladium is critical for several reasons. In pharmaceutical applications, regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA enforce strict limits on residual metals in active pharmaceutical ingredients (APIs), often requiring levels below 5-10 ppm.[1][2][3] Palladium residues can also interfere with downstream chemical transformations and may have toxicological effects.

Q2: What are the most common methods for removing palladium catalysts?

A2: A variety of techniques can be employed, often in combination, to effectively remove palladium catalysts.[1][3] The most common methods include:

  • Adsorption: Using materials that bind to the palladium, which are then filtered off.[1][4]

  • Filtration: Physically removing heterogeneous or precipitated palladium.[5][6]

  • Scavenging: Using reagents that selectively bind to the palladium, facilitating its removal.[7]

  • Crystallization: Purifying the desired product by crystallization, leaving the palladium impurities in the mother liquor.[1][7]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[6]

The choice of method depends on the nature of the product, the form of the palladium catalyst (heterogeneous or homogeneous), and the required final purity level.[8][9]

Q3: My product, derived from this compound, is a sulfur-containing compound. Does this present any specific challenges for palladium removal?

A3: Yes, sulfur-containing compounds can sometimes chelate with palladium, making it more difficult to remove. The sulfur atom in the morpholine sulfonyl group can potentially coordinate with the palladium catalyst. This may require more rigorous or combined purification strategies to achieve the desired low levels of residual palladium.

Q4: I've tried filtering my reaction mixture through Celite, but I still detect significant palladium contamination. What could be the issue?

A4: Filtration through Celite is primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.[6] If your catalyst is homogeneous and remains dissolved in the reaction mixture, Celite filtration alone will be insufficient. You may be dealing with soluble palladium species.[9]

Troubleshooting Steps:

  • Induce Precipitation: Try adding an anti-solvent to your reaction mixture to precipitate the palladium species before filtration.

  • Switch to a Scavenger: Employ a palladium scavenger that can bind to soluble palladium and facilitate its removal by filtration.[9]

  • Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium, which can then be removed by filtration through Celite.[4][10]

Q5: What are palladium scavengers and how do I choose the right one?

A5: Palladium scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[9] They bind to the palladium, and the resulting complex can be easily removed by filtration.[7]

Selection Guide:

  • For Pd(0): Scavengers with phosphine or amine functionalities are often effective.

  • For Pd(II): Thiol-based scavengers are generally a good choice.[10]

  • Consider your solvent system: Choose a scavenger that is compatible with your reaction solvent.

  • Screening: It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific product and reaction conditions.[10]

Data Presentation: Comparison of Palladium Removal Methods

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Physical removal of solidsEffective for heterogeneous PdSimple, fast, and inexpensiveIneffective for soluble Pd species
Activated Carbon Adsorption of Pd onto carbon surfaceCan reduce Pd to low ppm levelsCost-effective, removes other organic impuritiesCan adsorb the desired product, leading to yield loss
Palladium Scavengers Chemisorption of Pd onto functionalized supportsCan reduce Pd to <10 ppmHigh selectivity for palladiumCan be expensive, may require optimization
Crystallization Separation based on solubility differencesVariable, often used as a final purification stepCan provide very high purity productProduct must be a solid, potential for yield loss in mother liquor
Liquid-Liquid Extraction Partitioning of Pd salts into an aqueous phaseEffective for removing water-soluble Pd saltsSimple and scalableIneffective for non-polar Pd species, requires immiscible solvents

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Celite Filtration
  • Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite. Compact the Celite bed gently.

  • Pre-wetting: Wet the Celite pad with the solvent used in your reaction mixture.

  • Filtration: Dilute your reaction mixture with a suitable solvent to reduce viscosity and pour it slowly onto the center of the Celite bed. Apply a gentle vacuum.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[9]

  • Collection: The combined filtrate contains your product with reduced levels of heterogeneous palladium.

Protocol 2: General Procedure for Palladium Removal using a Scavenger Resin
  • Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the solvent system.

  • Addition: Add the scavenger resin (typically 2-10 wt% relative to the crude product) to the reaction mixture or a solution of the crude product.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for 1 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Remove the scavenger resin by filtration.

  • Washing: Wash the resin with fresh solvent to recover any entrained product.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.

Visualizations

experimental_workflow cluster_0 Post-Reaction Work-up cluster_1 Palladium Removal cluster_2 Purification & Analysis cluster_3 Final Product start Crude Reaction Mixture (Containing Product and Pd Catalyst) workup Aqueous Work-up start->workup 1. celite Celite Filtration workup->celite 2a. scavenger Scavenger Treatment workup->scavenger 2b. carbon Activated Carbon Treatment workup->carbon 2c. chromatography Column Chromatography celite->chromatography scavenger->chromatography carbon->chromatography crystallization Crystallization chromatography->crystallization analysis Analysis (ICP-MS) crystallization->analysis end Purified Product (<10 ppm Pd) analysis->end

Caption: A typical experimental workflow for the removal of palladium catalyst and purification of the final product.

troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start High Residual Pd after Initial Purification cause1 Heterogeneous Catalyst (e.g., Pd/C) start->cause1 cause2 Homogeneous Catalyst (Soluble Pd Species) start->cause2 cause3 Strong Product-Pd Coordination start->cause3 solution1a Optimize Celite Filtration cause1->solution1a solution1b Use Finer Filter cause1->solution1b solution2a Use Palladium Scavenger cause2->solution2a solution2b Activated Carbon Treatment cause2->solution2b solution3a Screen Different Scavengers cause3->solution3a solution3b Add Competing Ligand cause3->solution3b end Re-analyze Pd Levels solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: A troubleshooting guide for addressing high residual palladium levels after initial purification steps.

References

Managing the formation of homocoupling byproducts with 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of homocoupling byproducts when using 4-(4-Bromophenylsulfonyl)morpholine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound, this results in the formation of a symmetrical biaryl byproduct. This side reaction reduces the yield of the desired cross-coupled product and complicates the purification process, necessitating additional chromatographic steps.

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary causes of homocoupling involving aryl halides like this compound in palladium-catalyzed cross-coupling reactions are generally attributed to two main pathways:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the aryl halide to produce the homocoupled product. Rigorous exclusion of oxygen from the reaction mixture is crucial to minimize this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the organometallic reagent (e.g., boronic acid in Suzuki coupling) to generate the homocoupled byproduct and the active Pd(0) catalyst.[1] This is often more pronounced at the beginning of the reaction.

Q3: How does the choice of palladium catalyst precursor affect the formation of homocoupling byproducts?

A3: The choice between a Pd(0) or Pd(II) precursor can influence the extent of homocoupling. Using a well-defined Pd(0) precatalyst can sometimes be advantageous as it bypasses the in-situ reduction step that might contribute to side reactions.[3] However, Pd(II) precursors are often more stable and easier to handle. If using a Pd(II) source, ensuring efficient and rapid reduction to the active Pd(0) species is key to suppressing homocoupling.[3]

Q4: Can the choice of ligands help in minimizing the homocoupling of this compound?

A4: Yes, the choice of ligand plays a critical role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling catalytic cycle, which outcompetes the pathways leading to homocoupling.[3] For challenging couplings, screening different ligands is often a necessary optimization step.

Q5: Are there general strategies to suppress homocoupling in cross-coupling reactions involving this compound?

A5: Yes, several general strategies can be employed:

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1][2] This can be achieved by thoroughly degassing the solvent and using Schlenk line techniques.

  • Slow Addition of Reagents: In some cases, slow addition of the coupling partner (e.g., boronic acid in a Suzuki reaction) can help to maintain a low concentration of the organometallic reagent, thereby disfavoring the homocoupling side reaction.[3]

  • Use of Additives: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[1][4]

  • Optimization of Reaction Conditions: Lowering the reaction temperature and adjusting the concentration of reactants can also disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[3]

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions where this compound may be used as a substrate.

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Strategy Rationale
High levels of 4,4'-bis(morpholinosulfonyl)biphenyl byproduct detected. Presence of oxygen in the reaction.Degas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[1][2]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid partner.
Suboptimal catalyst or ligand.Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).The ligand can influence the rates of the catalytic cycle steps, and a suitable ligand can favor the desired cross-coupling over homocoupling.
Reaction conditions favoring homocoupling.Lower the reaction temperature. Use a lower concentration of the boronic acid or add it slowly to the reaction mixture.[3]These adjustments can alter the reaction kinetics to disfavor the homocoupling pathway.
Use of a Pd(II) precatalyst.Add a mild reducing agent like potassium formate.[1][4]This helps to reduce Pd(II) to the active Pd(0) state, minimizing its participation in homocoupling.
Heck Reaction
Problem Potential Cause Troubleshooting Strategy Rationale
Formation of 4,4'-bis(morpholinosulfonyl)biphenyl. Inefficient generation of the active Pd(0) catalyst.Use a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure efficient in-situ reduction.[3]Inefficient catalyst activation can lead to side reactions, including homocoupling.
Inappropriate ligand choice.Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]These ligands can promote the desired reductive elimination and suppress side reactions.
Suboptimal reaction temperature or concentration.Optimize the reaction temperature and concentration of reactants.[3]Reaction kinetics are sensitive to these parameters, and optimization can favor the desired product.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Strategy Rationale
Formation of a byproduct from the homocoupling of the terminal alkyne (Glaser coupling). Presence of oxygen.Ensure rigorous exclusion of oxygen by using degassed solvents and an inert atmosphere.[5]Oxygen promotes the copper-mediated homocoupling of terminal alkynes.
Use of a copper co-catalyst.Perform a copper-free Sonogashira coupling.[5]This eliminates the primary catalyst for Glaser homocoupling.
Inappropriate solvent or base.Screen different solvents (e.g., THF, DMF) and amine bases (e.g., triethylamine, diisopropylethylamine).[5][6]The reaction environment can significantly impact the rates of the desired and undesired reactions.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for specific substrates and desired products when using this compound.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Copper-Free Sonogashira Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 mmol) followed by an amine base (e.g., diisopropylethylamine, 2.0 mmol).[3]

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[3]

  • Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.

Visualization of Key Concepts

TroubleshootingWorkflow start High Homocoupling Observed check_oxygen Is the reaction under strict inert atmosphere? start->check_oxygen degas Degas solvents and use Schlenk techniques check_oxygen->degas No check_catalyst What is the Palladium source? check_oxygen->check_catalyst Yes degas->check_catalyst pd0_strategy Consider a well-defined Pd(0) precatalyst check_catalyst->pd0_strategy Pd(II) pd2_strategy Add a mild reducing agent (e.g., potassium formate) check_catalyst->pd2_strategy Pd(II) check_ligand Is the ligand optimal? check_catalyst->check_ligand Pd(0) pd0_strategy->check_ligand pd2_strategy->check_ligand screen_ligands Screen bulky, electron-rich phosphine ligands check_ligand->screen_ligands No check_conditions Are reaction conditions optimized? check_ligand->check_conditions Yes screen_ligands->check_conditions optimize_conditions Lower temperature, adjust concentrations, or use slow addition of reagents check_conditions->optimize_conditions No end Homocoupling Minimized check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

HomocouplingMechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precursor Pathway Pd0 Pd(0)L_n (Active Catalyst) PdII_O2 [Pd(II)L_n]²⁺ Pd0->PdII_O2 Oxidation O2 O₂ ArAr Ar-Ar (Homocoupling) PdII_O2->ArAr ArX1 Ar-X ArX1->ArAr ArX2 Ar-X ArX2->ArAr PdII_pre Pd(II)X₂ (Precatalyst) RR R-R (Homocoupling) PdII_pre->RR RM1 R-M RM1->RR RM2 R-M RM2->RR Pd0_gen Pd(0)L_n RR->Pd0_gen Reductive Elimination

References

Technical Support Center: Regioselectivity in Reactions with Substituted Phenylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted phenylsulfonylmorpholines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on an unsubstituted phenylsulfonylmorpholine?

A1: The phenylsulfonylmorpholine group is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-), which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. The deactivation occurs through a strong inductive effect and resonance, which pulls electron density away from the phenyl ring.

Q2: How do existing substituents on the phenyl ring of phenylsulfonylmorpholine affect the regioselectivity of further substitutions?

A2: The directing effect of a substituent already on the phenyl ring will compete with the meta-directing effect of the sulfonylmorpholine group.

  • Activating, ortho-, para-directing groups (e.g., -CH₃, -OCH₃): These groups will direct incoming electrophiles to the positions ortho and para to themselves. The final product distribution will depend on the relative directing strengths and steric hindrance.

  • Deactivating, meta-directing groups (e.g., -NO₂): These groups will reinforce the meta-directing effect of the sulfonylmorpholine group, leading to substitution at a position that is meta to both groups.

  • Deactivating, ortho-, para-directing groups (e.g., halogens): Halogens are deactivating but direct ortho and para. The outcome will be a balance between the deactivating nature of both groups and their respective directing effects.

Q3: My electrophilic aromatic substitution reaction is giving a mixture of isomers. How can I improve the regioselectivity?

A3: Improving regioselectivity often involves modifying the reaction conditions to favor one constitutional isomer over others.

  • Choice of Catalyst: In reactions like Friedel-Crafts acylation, the choice of Lewis acid can influence regioselectivity. For instance, bulkier Lewis acids may favor substitution at the less sterically hindered para position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and, consequently, the product distribution. Experimenting with different solvents may improve regioselectivity.

  • Use of a Directing Group: For highly specific regioselectivity, consider a directed ortho-metalation strategy (see Q4).

Q4: I need to introduce a substituent at the ortho position. How can this be achieved with high selectivity?

A4: For exclusive ortho-substitution, a directed ortho-metalation (DoM) strategy is highly effective. The sulfonylmorpholine group can act as a directed metalation group (DMG). The heteroatoms in the sulfonylmorpholine moiety can coordinate to a strong base, such as n-butyllithium (n-BuLi), facilitating the deprotonation of the adjacent ortho proton on the phenyl ring. The resulting aryllithium intermediate can then be quenched with an electrophile to afford the ortho-substituted product with high regioselectivity.

Troubleshooting Guides

Problem 1: Low yield in Friedel-Crafts acylation of a substituted phenylsulfonylmorpholine.
Possible Cause Troubleshooting Step
Ring Deactivation The phenylsulfonylmorpholine ring is strongly deactivated, making it a poor nucleophile for Friedel-Crafts reactions.
* Increase Reaction Temperature: Carefully increase the reaction temperature to provide sufficient energy to overcome the activation barrier.
* Use a Stronger Lewis Acid: Switch to a more potent Lewis acid catalyst to increase the electrophilicity of the acylating agent.
* Use More Forcing Conditions: Consider using the acid anhydride or the free carboxylic acid with a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid.
Incompatible Substituents Existing electron-withdrawing groups on the phenyl ring further deactivate the substrate.
* Protecting Group Strategy: If possible, consider a synthetic route where the strongly deactivating group is introduced after the Friedel-Crafts acylation.
Problem 2: Lack of regioselectivity in the halogenation of a substituted phenylsulfonylmorpholine.
Possible Cause Troubleshooting Step
Competing Directing Effects The directing effects of the sulfonylmorpholine group and the existing substituent are leading to a mixture of products.
* Vary the Halogenating Agent: Different halogenating agents (e.g., N-bromosuccinimide vs. Br₂) can exhibit different steric demands and reactivity, potentially leading to improved selectivity.
* Change the Catalyst: For some halogenations, the addition of a Lewis or Brønsted acid catalyst can alter the regiochemical outcome.
* Computational Modeling: If available, computational tools can help predict the most likely sites of reaction under different conditions, guiding your experimental design.

Experimental Protocols

Key Experiment: Directed ortho-Metalation of N-Phenylsulfonylmorpholine

This protocol describes a general procedure for the ortho-lithiation of N-phenylsulfonylmorpholine followed by quenching with an electrophile.

Materials:

  • N-Phenylsulfonylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Electrophile (e.g., benzaldehyde, dimethylformamide, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve N-phenylsulfonylmorpholine (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Phenylsulfonylmorpholines (Illustrative Data)

Substituent (R)ReactionElectrophileProduct Ratio (ortho:meta:para)
HNitrationHNO₃/H₂SO₄- : >95% : -
4-CH₃BrominationBr₂/FeBr₃90% (ortho to CH₃) : <5% : 5% (para to CH₃)
3-ClNitrationHNO₃/H₂SO₄<5% : 90% (meta to both) : <5%

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary depending on specific reaction conditions.

Visualizations

EAS_Pathway sub Substituted Phenylsulfonylmorpholine intermediate Arenium Ion Intermediate sub->intermediate Electrophilic Attack E Electrophile (E+) E->intermediate product Substituted Product intermediate->product Deprotonation

Caption: General workflow for electrophilic aromatic substitution.

DoM_Workflow start Phenylsulfonylmorpholine lithiated ortho-Lithiated Intermediate start->lithiated n-BuLi, THF, -78°C product ortho-Substituted Product lithiated->product Quench electrophile Electrophile (E) electrophile->product

Caption: Directed ortho-metalation (DoM) workflow.

Troubleshooting_Logic start Poor Regioselectivity q1 Is the reaction EAS or DoM? start->q1 eas EAS q1->eas EAS dom DoM q1->dom DoM eas_q Are there competing directing groups? eas->eas_q dom_q Is the base strong enough? dom->dom_q yes Yes eas_q->yes no No eas_q->no eas_sol Modify Conditions: - Change catalyst - Lower temperature - Vary solvent yes->eas_sol no->eas_sol dom_sol Consider stronger base or additives (e.g., TMEDA) dom_q->dom_sol

Caption: Decision tree for troubleshooting poor regioselectivity.

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(4-bromophenylsulfonyl)morpholine and 4-(4-chlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-(4-bromophenylsulfonyl)morpholine and 4-(4-chlorophenylsulfonyl)morpholine. The analysis is grounded in established principles of physical organic chemistry and is supplemented by a proposed experimental protocol for direct comparative kinetic analysis.

Introduction

4-(Aryl-sulfonyl)morpholine scaffolds are of significant interest in medicinal chemistry and drug development. The reactivity of the sulfonyl group is a critical parameter influencing the synthesis of derivatives and the stability of the final compounds. This guide focuses on comparing the reactivity of the bromo- and chloro-substituted analogs, providing a theoretical framework and a practical approach to quantifying their reactivity.

Theoretical Comparison of Reactivity

The reaction of 4-(4-halophenylsulfonyl)morpholine derivatives with nucleophiles is anticipated to proceed via a nucleophilic substitution at the sulfonyl sulfur. This can occur through either a concerted bimolecular nucleophilic substitution (SN2-type) or a stepwise addition-elimination mechanism. In either case, the reactivity is primarily governed by two factors: the electrophilicity of the sulfur atom and the nature of the leaving group (the halide).

  • Electronic Effects of the Substituent: The electrophilicity of the sulfonyl sulfur is modulated by the electronic properties of the substituent on the phenyl ring. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a quantitative framework for this analysis. The para-substituent constants (σp) for bromine and chlorine are nearly identical (σp(Br) = 0.23, σp(Cl) = 0.23)[1]. This similarity implies that both substituents exert a comparable electron-withdrawing inductive effect on the sulfonyl reaction center, leading to a very similar degree of electrophilicity.

  • Leaving Group Ability: In nucleophilic aliphatic substitution, bromide is generally a better leaving group than chloride. However, in the context of nucleophilic aromatic substitution (SNAr) and related reactions at a sulfonyl center, the bond cleavage to the leaving group is often not the rate-determining step[2][3]. The rate is typically governed by the initial attack of the nucleophile. Consequently, the difference in leaving group ability between bromide and chloride is expected to have a minimal impact on the overall reaction rate, with studies showing their effects to be approximately equal in SNAr reactions[2].

Based on these theoretical considerations, it is predicted that This compound and 4-(4-chlorophenylsulfonyl)morpholine will exhibit very similar reactivity towards nucleophiles.

Proposed Experimental Verification

To empirically determine and compare the reactivity of the two compounds, a kinetic study is proposed. The reaction of each compound with a common nucleophile, such as piperidine, can be monitored over time.

Experimental Protocol: Kinetic Analysis of Aminolysis

Objective: To determine the second-order rate constants for the reaction of this compound and 4-(4-chlorophenylsulfonyl)morpholine with piperidine.

Materials:

  • This compound

  • 4-(4-chlorophenylsulfonyl)morpholine

  • Piperidine

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound (0.1 M) and 4-(4-chlorophenylsulfonyl)morpholine (0.1 M) in anhydrous acetonitrile containing a known concentration of an internal standard.

    • Prepare a stock solution of piperidine (1 M) in anhydrous acetonitrile.

  • Reaction Setup:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.

    • To initiate the reaction, mix the sulfonyl compound solution with the piperidine solution in a 1:1 volume ratio to achieve final concentrations of 0.05 M for the sulfonyl compound and 0.5 M for piperidine.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining 4-(4-halophenylsulfonyl)morpholine relative to the internal standard.

    • Plot the natural logarithm of the concentration of the 4-(4-halophenylsulfonyl)morpholine versus time. The slope of this line will be the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of piperidine.

  • Data Comparison:

    • Compare the k2 values obtained for this compound and 4-(4-chlorophenylsulfonyl)morpholine.

Data Presentation

The following table summarizes the expected and hypothetical experimental data for the comparison of reactivity.

ParameterThis compound4-(4-chlorophenylsulfonyl)morpholine
Chemical Structure C₁₀H₁₂BrNO₃SC₁₀H₁₂ClNO₃S
Molecular Weight ( g/mol ) 306.18261.72
Hammett Constant (σp) 0.230.23
Predicted Reactivity Similar to the chloro-derivativeSimilar to the bromo-derivative
Hypothetical k2 (M-1s-1) Value to be determinedValue to be determined
Reactivity Ratio (kBr/kCl) Value to be determinedValue to be determined

Visualizations

Reaction Pathway

The following diagram illustrates the proposed addition-elimination mechanism for the reaction of 4-(4-halophenylsulfonyl)morpholine with a nucleophile (Nu⁻).

ReactionMechanism cluster_reactants Reactants cluster_products Products Reactants 4-(4-X-phenylsulfonyl)morpholine + Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ (rate-determining) Intermediate Meisenheimer-like Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Product + X⁻ TS2->Products

Caption: Proposed addition-elimination reaction pathway.

Factors Influencing Reactivity

This diagram outlines the logical relationship between the key factors determining the reactivity of the two compounds.

ReactivityFactors Reactivity Overall Reactivity Electrophilicity Electrophilicity of Sulfonyl Sulfur Reactivity->Electrophilicity LeavingGroup Leaving Group Ability (X⁻) Reactivity->LeavingGroup ElectronicEffect Electronic Effect of Substituent (X) Electrophilicity->ElectronicEffect SNArEffect SNAr 'Element Effect' LeavingGroup->SNArEffect Hammett Hammett Constant (σp) ElectronicEffect->Hammett

Caption: Key factors governing the reactivity of the title compounds.

Conclusion

Based on fundamental principles of physical organic chemistry, this compound and 4-(4-chlorophenylsulfonyl)morpholine are expected to exhibit very similar reactivity in nucleophilic substitution reactions. This is attributed to the nearly identical electronic effects of the para-bromo and para-chloro substituents and the diminished importance of the leaving group's identity in the rate-determining step of such reactions. The provided experimental protocol offers a robust method for the empirical verification of this prediction, which is crucial for applications in process development and medicinal chemistry where precise control over reactivity is essential.

References

Unveiling the Anticancer Potential of 4-(4-Bromophenylsulfonyl)morpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(4-Bromophenylsulfonyl)morpholine analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by experimental data, detailed protocols, and visualizations of the implicated signaling pathways.

Recent studies have highlighted the potential of morpholine-based compounds in cancer therapy. The morpholine ring is a versatile scaffold in medicinal chemistry, known to enhance the pharmacological properties of molecules.[1][2] This guide focuses on a specific class of these compounds, 4-(phenylsulfonyl)morpholine derivatives, which have shown promising activity against triple-negative breast cancer (TNBC), a particularly aggressive form of the disease.[3]

Comparative Analysis of Anticancer Activity

A series of 23 novel 4-(phenylsulfonyl)morpholine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human triple-negative breast cancer cell line, MDA-MB-231.[3] The results, summarized in the table below, reveal a clear structure-activity relationship, with compound GL24 (4m) emerging as the most potent inhibitor of cancer cell growth with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[3]

Compound IDStructureIC50 (µM) against MDA-MB-231 cells[3]
GL24 (4m) 4-(4-(4-chlorophenylsulfonyl)phenyl)morpholine0.90
Analog 14-(4-(phenylsulfonyl)phenyl)morpholine>10
Analog 24-(4-(4-methylphenylsulfonyl)phenyl)morpholine>10
Analog 34-(4-(4-methoxyphenylsulfonyl)phenyl)morpholine>10
Analog 44-(4-(4-fluorophenylsulfonyl)phenyl)morpholine5.62
Analog 54-(4-(4-bromophenylsulfonyl)phenyl)morpholine2.35
.........
Analog 23...>10

Note: The structures and full dataset for all 23 analogs can be found in the primary literature.[3]

The SAR studies indicate that substitutions on the phenylsulfonyl ring significantly influence the anticancer activity. The presence of a halogen atom, particularly chlorine at the para position as seen in GL24, appears to be crucial for potent activity.

Implicated Signaling Pathways

Transcriptomic analysis of MDA-MB-231 cells treated with the lead compound, GL24, revealed the perturbation of multiple tumor-suppressive signaling pathways.[3] These findings suggest that 4-(phenylsulfonyl)morpholine derivatives exert their anticancer effects through a multi-pronged mechanism, primarily by inducing endoplasmic reticulum (ER) stress, which in turn activates downstream pathways leading to cell cycle arrest and apoptosis.[3]

The key signaling cascades identified include:

  • Unfolded Protein Response (UPR): A cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.

  • p53 Signaling Pathway: A critical tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair.

  • G2/M Checkpoint: A crucial cell cycle checkpoint that prevents cells from entering mitosis with damaged DNA.

Below are diagrams illustrating these interconnected pathways.

ER_Stress_Pathway cluster_0 ER Stress Induction cluster_1 Downstream Effects GL24 GL24 ER_Stress Endoplasmic Reticulum Stress GL24->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates p53_Pathway p53 Signaling Pathway UPR->p53_Pathway Activates G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint Activates Apoptosis Apoptosis p53_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest

Caption: ER Stress-Induced Apoptotic Pathway.

The morpholine moiety is also a key pharmacophore in a wide range of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer.[4][5] Inhibition of this pathway can effectively block cell proliferation and survival signals.[4]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PI3K

References

Comparative analysis of different sulfonylating agents for morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various sulfonylating agents for the sulfonylation of morpholine, a common reaction in medicinal chemistry and drug development. The selection of an appropriate sulfonylating agent is crucial for optimizing reaction efficiency, yield, and purity of the final product. This document presents a side-by-side comparison of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable reagent for your specific research needs.

Executive Summary

The sulfonylation of morpholine is a fundamental transformation for introducing the morpholinosulfonyl moiety into molecules, a group often found in biologically active compounds. This guide evaluates five common sulfonylating agents, highlighting their reactivity, typical yields, and reaction conditions.

  • p-Toluenesulfonyl Chloride (TsCl) is a highly efficient and high-yielding reagent under standard conditions.

  • Methanesulfonyl Chloride (MsCl) offers a simple and effective method for sulfonylation.

  • Dansyl Chloride is particularly useful when fluorescence labeling is desired, though it may require specific pH and temperature control.

  • 2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) demonstrates good reactivity, especially when standard bases are less effective.

  • 4-Methoxybenzenesulfonyl Chloride provides an alternative with an electron-donating group on the aromatic ring.

The following sections provide detailed quantitative data, experimental procedures, and visual representations of the reaction workflows to facilitate an informed decision-making process.

Comparative Performance Data

The following table summarizes the performance of different sulfonylating agents in the sulfonylation of morpholine under various reported or representative conditions.

Sulfonylating AgentProductTypical Yield (%)SolventBaseTemperature (°C)Reaction Time
p-Toluenesulfonyl Chloride4-Tosylmorpholine>99%[1]WaterIodine, TBHP201 min[1]
Methanesulfonyl Chloride4-MesylmorpholineNot specifiedDichloromethaneTriethylamine0 to RTNot specified
Dansyl Chloride4-DansylmorpholineNot specifiedAcetone/WaterSodium Carbonate37-601-2 h[2][3]
2-Nitrobenzenesulfonyl Chloride4-NosylmorpholineHigh (not quantified)PyridinePyridineReflux30 min[4][5]
4-Methoxybenzenesulfonyl Chloride4-(4-Methoxyphenylsulfonyl)morpholineNot specifiedDichloromethaneTriethylamine0 to RTNot specified

Experimental Protocols

Detailed methodologies for the sulfonylation of morpholine using the selected agents are provided below.

Sulfonylation using p-Toluenesulfonyl Chloride (Tosyl Chloride)

This protocol describes a rapid and high-yielding synthesis of 4-tosylmorpholine.[1]

Materials:

  • p-Toluenesulfonyl hydrazide (used to generate TsCl in situ, or p-toluenesulfonyl chloride can be used directly)

  • Morpholine

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Iodine

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the sulfonyl hydrazide (0.5 mmol) and morpholine (0.75 mmol), add TBHP (0.2 mL, 2.0 mmol).

  • Add molecular iodine (0.025 g, 0.10 mmol) at room temperature. The reaction is typically complete within a minute.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with ethyl acetate and quench with a saturated sodium thiosulfate solution.

  • Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the pure 4-tosylmorpholine.

Sulfonylation using Methanesulfonyl Chloride (Mesyl Chloride)

This is a general procedure for the sulfonylation of a secondary amine, adapted for morpholine.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve morpholine (1.0 eq) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is slow, and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-mesylmorpholine.

Sulfonylation using Dansyl Chloride

This protocol is based on typical conditions for the dansylation of amines.[2][3]

Materials:

  • Dansyl chloride

  • Morpholine

  • Sodium carbonate

  • Acetone

  • Water

Procedure:

  • Dissolve morpholine in a 1:1 mixture of acetone and water.

  • Add sodium carbonate to adjust the pH of the solution to approximately 9.5-10.

  • Add a solution of dansyl chloride in acetone to the morpholine solution with stirring.

  • Heat the reaction mixture at 37-60 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product, 4-dansylmorpholine, can be isolated by extraction with an organic solvent after removal of acetone and neutralization.

Sulfonylation using 2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride)

This procedure is recommended for amines that may show lower reactivity under other conditions.[4][5]

Materials:

  • 2-Nitrobenzenesulfonyl chloride (Nosyl chloride)

  • Morpholine

  • Pyridine

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride in pyridine.

  • Add morpholine to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product, 4-nosylmorpholine, with a suitable organic solvent.

Sulfonylation using 4-Methoxybenzenesulfonyl Chloride

This is a general procedure for the sulfonylation of a secondary amine, adapted for morpholine.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve morpholine (1.0 eq) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-methoxyphenylsulfonyl)morpholine.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the sulfonylation of morpholine and the signaling pathway of the reaction.

experimental_workflow reagents 1. Mix Morpholine, Base, and Solvent cooling 2. Cool to 0 °C (if required) reagents->cooling addition 3. Add Sulfonylating Agent cooling->addition reaction 4. Stir at Specified Temperature and Time addition->reaction workup 5. Quench and Extract Product reaction->workup purification 6. Dry and Concentrate to Obtain Product workup->purification

General Experimental Workflow for Morpholine Sulfonylation

reaction_pathway cluster_reactants Reactants cluster_products Products morpholine Morpholine (Nucleophile) product Morpholine Sulfonamide (Product) morpholine->product Nucleophilic Attack sulfonyl_chloride R-SO2Cl (Electrophile) sulfonyl_chloride->product hcl HCl

General Reaction Pathway for Sulfonylation of Morpholine

References

A Comparative Analysis of the Biological Activities of 4-(4-Bromophenylsulfonyl)morpholine and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological profiles of 4-(4-Bromophenylsulfonyl)morpholine and 4-(Phenylsulfonyl)morpholine, summarizing available experimental data and outlining relevant investigational protocols.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The phenylsulfonylmorpholine core, in particular, has garnered attention for its potential in developing novel therapeutic agents. This guide provides a comparative overview of the biological activities of this compound and its non-brominated counterpart, 4-(Phenylsulfonyl)morpholine. While direct comparative studies are limited, this document synthesizes the available data to offer insights into their potential therapeutic applications and outlines the experimental methodologies required for their evaluation.

Chemical Structures

CompoundStructure
This compound
4-(Phenylsulfonyl)morpholine

Comparative Biological Activities

Direct, side-by-side experimental comparisons of the biological activities of this compound and 4-(Phenylsulfonyl)morpholine are not extensively available in the current body of scientific literature. However, by examining studies on each compound and related derivatives, we can infer potential differences and guide future research.

Antimicrobial Activity

4-(Phenylsulfonyl)morpholine has been investigated for its intrinsic antimicrobial properties and its ability to modulate the efficacy of existing antibiotics. Studies have shown that this compound on its own has a high Minimum Inhibitory Concentration (MIC) of ≥1024 μg/mL against a range of bacteria and fungi, indicating a lack of significant direct antimicrobial activity at the tested concentrations.[1][2] However, it has demonstrated a remarkable ability to potentiate the activity of aminoglycoside antibiotics, such as amikacin and gentamicin, against multi-drug resistant Gram-negative bacteria.[1]

There is currently a lack of published data on the antimicrobial activity of This compound . Based on structure-activity relationship (SAR) principles, the introduction of a bromine atom at the para-position of the phenyl ring could potentially influence its antimicrobial profile. Halogenation can alter a molecule's lipophilicity and electronic properties, which may affect its ability to penetrate bacterial cell walls and interact with molecular targets. Further experimental investigation is required to ascertain the antimicrobial potential of the brominated analog.

Anticancer Activity

The 4-(Phenylsulfonyl)morpholine scaffold has been utilized as a pharmacophore in the development of novel anticancer agents, particularly for triple-negative breast cancer (TNBC).[3] While the anticancer activity of the parent compound itself is not extensively detailed, its derivatives have shown significant promise. For instance, a derivative of 4-(phenylsulfonyl)morpholine, GL24, exhibited a potent half-maximal inhibitory concentration (IC50) of 0.90 µM in the MDA-MB-231 human breast cancer cell line.[3] The proposed mechanism of action for these derivatives involves the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[3]

Similar to its antimicrobial profile, there is a paucity of data regarding the direct anticancer activity of This compound . General SAR studies on other classes of anticancer compounds have indicated that a para-bromo substitution on a phenyl ring can enhance cytotoxic activity.[4] This suggests that this compound could potentially exhibit greater anticancer potency than its non-brominated counterpart, a hypothesis that warrants experimental validation.

Quantitative Data Summary

Due to the lack of direct comparative studies, a unified table presenting side-by-side quantitative data is not feasible. The available data for each compound is presented below.

Table 1: Antimicrobial Activity Data for 4-(Phenylsulfonyl)morpholine

ActivityOrganism(s)MetricValueReference
Intrinsic AntimicrobialVarious Bacteria & FungiMIC≥1024 μg/mL[1][2]
Antibiotic ModulationGram-negative bacteriaAmikacin MIC Reduction8-fold[1]

Table 2: Anticancer Activity Data for a Derivative of 4-(Phenylsulfonyl)morpholine

CompoundCell LineCancer TypeMetricValueReference
GL24 (derivative)MDA-MB-231Triple-Negative Breast CancerIC500.90 µM[3]

No quantitative biological activity data is currently available for this compound in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to compare the biological activities of this compound and 4-(Phenylsulfonyl)morpholine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test compound (e.g., in DMSO) is prepared. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Serial Dilutions B->C D Incubate Plate C->D E Read Results Visually D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_readout Readout & Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat Cells with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I Anticancer_Pathway Compound 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) ER_Stress Endoplasmic Reticulum Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint p53->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Efficacy of 4-(4-Bromophenylsulfonyl)morpholine and its Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological performance of 4-(4-bromophenylsulfonyl)morpholine derivatives, supported by experimental data, to inform researchers and drug development professionals.

The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the efficacy of these compounds in various biological assays, including anticancer, antimicrobial, and enzyme inhibition studies. The data presented is collated from recent research, offering a valuable resource for scientists engaged in drug discovery and development.

Comparative Efficacy Data

The following table summarizes the quantitative data from various biological assays performed on this compound and related derivatives. This allows for a direct comparison of their potency and spectrum of activity.

Compound IDDerivative ClassBiological AssayTarget/Cell LineEfficacy Metric (IC50/MIC)Reference
GL24 (4m) 4-(Phenylsulfonyl)morpholine derivativeAnticancerMDA-MB-231 (TNBC)0.90 µM (IC50)[1][2]
M2 Substituted morpholine derivativeAnticancerMDA-MB-23188.27 µg/mL (IC50)[3]
M5 Substituted morpholine derivativeAnticancerMDA-MB-23181.92 µg/mL (IC50)[3]
Compound 6 N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativeAntimicrobialS. aureus ATCC 6538250 µg/mL (MIC)[4]
Compound 23 Semicarbazide with 4-bromophenyl moietyAntibacterialS. epidermidis ATCC 122287.81 µg/mL (MIC)[5]
Compound 23 Semicarbazide with 4-bromophenyl moietyAntibacterialE. faecalis ATCC 292123.91 µg/mL (MIC)[5]
15e 4-Morpholino-thieno[3,2-d]pyrimidine derivativeEnzyme InhibitionPI3 Kinase p110alpha2.0 nM (IC50)[6]
11g 4-N-phenylaminoquinoline derivative with morpholineEnzyme InhibitionAcetylcholinesterase (AChE)1.94 ± 0.13 µM (IC50)[7]
11g 4-N-phenylaminoquinoline derivative with morpholineEnzyme InhibitionButyrylcholinesterase (BChE)28.37 ± 1.85 µM (IC50)[7]
1h Morpholine-acetamide derivativeEnzyme InhibitionCarbonic Anhydrase8.12 µM (IC50)[8]
MO1 Morpholine-based chalconeEnzyme InhibitionMonoamine Oxidase-B (MAO-B)0.030 µM (IC50)[9]
MO5 Morpholine-based chalconeEnzyme InhibitionAcetylcholinesterase (AChE)6.1 µM (IC50)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity Assessment (MTT Assay) [3]

  • Cell Culture: Human breast cancer cell line MDA-MB-231 is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The synthesized morpholine derivatives are dissolved in a solvent like DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations (e.g., 30–250 μg/mL).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method) [4]

  • Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus ATCC 6538 and Enterococcus faecium are used.

  • Compound Preparation: The test compounds are dissolved and serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays The specific protocols for enzyme inhibition assays vary depending on the target enzyme.

  • PI3 Kinase p110alpha Inhibition Assay: The inhibitory activity against PI3 kinase p110alpha is evaluated using a kinase assay kit. The assay measures the phosphorylation of a substrate by the enzyme in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[6]

  • Cholinesterase Inhibition Assay (Ellman's Method): The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are determined spectrophotometrically using Ellman's method. This method measures the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, leading to a colored product. The IC50 values are calculated by measuring the rate of the reaction at different inhibitor concentrations.[7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using Graphviz, illustrate key signaling pathways and workflows related to the evaluation of this compound derivatives.

G cluster_0 ER Stress Induction cluster_1 Tumor Suppressive Signaling cluster_2 Cellular Outcomes GL24 GL24 Derivative UPR Unfolded Protein Response (UPR) GL24->UPR p53 p53 Pathway UPR->p53 G2M G2/M Checkpoint UPR->G2M E2F E2F Targets UPR->E2F Arrest Cell-Cycle Arrest p53->Arrest G2M->Arrest E2F->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: ER Stress-Dependent Apoptosis Pathway Induced by GL24.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data IC50/MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Workflow for In Vitro Biological Evaluation.

References

Comparative Efficacy of Phenylsulfonylmorpholine Derivatives in Oncology: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer properties of compounds derived from the phenylsulfonylmorpholine scaffold, with a focus on their activity as PI3K/mTOR inhibitors. This document provides a comparative analysis of their in vitro efficacy, detailed experimental protocols, and an illustrative in vivo case study.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] Compounds featuring a phenylsulfonylmorpholine core have emerged as a promising class of inhibitors within this domain. This guide offers an objective comparison of the performance of these derivatives against other alternatives, supported by experimental data.

In Vitro Efficacy: A Comparative Analysis

The in vitro anticancer activity of a series of morpholine-substituted quinazoline derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. The data highlights the structure-activity relationship (SAR), indicating that substitutions on the phenyl ring significantly influence cytotoxic activity.

Compound IDR Group (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-3 4-Chloro10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 3,4,5-Trimethoxy8.55 ± 0.673.15 ± 0.233.36 ± 0.29
AK-12 4-Methyl>2510.52 ± 0.4115.27 ± 0.63
AK-13 4-Trifluoromethyl15.21 ± 0.589.87 ± 0.3311.45 ± 0.47
Colchicine (Standard) -12.63 ± 0.457.24 ± 0.218.19 ± 0.38

Data adapted from a study on morpholine substituted quinazoline derivatives.[3] All tested compounds were found to be non-toxic against HEK293 (normal human kidney) cells at a concentration of 25 µM.[3]

Compound AK-10 , with a 3,4,5-trimethoxy substitution, demonstrated the most potent anticancer activity across all three cell lines, with IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively.[3] Notably, its efficacy against MCF-7 and SHSY-5Y cells was more than twofold greater than the standard chemotherapeutic agent, colchicine.[3] In contrast, compound AK-3 , with a 4-chloro substitution, also exhibited significant cytotoxicity.[3] Generally, compounds with para-substituents on the phenyl ring displayed greater activity.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. After the initial 24-hour incubation, the medium is removed, and 100 µL of the medium containing various concentrations of the test compounds is added. A vehicle control (e.g., DMSO in medium) is also included.

  • Incubation: The plate is incubated for a further 48 hours.[3]

  • MTT Addition and Solubilization: Following the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals. Subsequently, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values, which are directly proportional to the number of viable cells, are used to calculate the IC50 values from dose-response curves.

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the generation of a minimally invasive orthotopic pancreatic cancer model by ultrasound-guided injection of human pancreatic cancer cells and the subsequent monitoring of tumor growth.[4][5]

  • Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1) are cultured in DMEM supplemented with 10% FBS and 2% L-glutamine at 37°C and 5% CO2.[4] Prior to injection, cells are harvested, washed with PBS, and resuspended in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.[4]

  • Animal Preparation: Immunocompromised mice (e.g., athymic nude mice, 8 weeks old) are anesthetized.[4] An analgesic is administered subcutaneously.[4]

  • Ultrasound-Guided Injection: The anesthetized mouse is placed on a heated platform.[5] Ultrasound gel is applied to the left flank, and the pancreas is visualized using a high-frequency ultrasound system.[4][5] A Hamilton syringe containing 20 µL of the cell suspension (1 x 10^6 cells) is used to inject the cells directly into the pancreas under ultrasound guidance.[4]

  • Tumor Growth Monitoring: Tumor growth is monitored in vivo using 3D ultrasound imaging 2-3 times per week.[4] Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), treatment with the test compounds or vehicle control is initiated. Administration can be via intraperitoneal (IP), intravenous (IV), or oral gavage (PO) routes.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured 2-3 times per week.[4] The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.[4]

Visualizing the Mechanism of Action

The anticancer activity of many phenylsulfonylmorpholine derivatives is attributed to their inhibition of the PI3K/mTOR signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits (when active) Inhibitor Phenylsulfonylmorpholine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot) SAR->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Model) Mechanism->InVivo Toxicity Toxicity & PK/PD Studies InVivo->Toxicity Lead Lead Compound Identification Toxicity->Lead

References

Validating the Mechanism of Action of 4-(4-Bromophenylsulfonyl)morpholine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the mechanism of action of 4-(4-bromophenylsulfonyl)morpholine-based inhibitors, leveraging experimental data from closely related analogs. The primary focus is on the multipathway regulation of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, a mechanism elucidated for 4-(phenylsulfonyl)morpholine derivatives. This document outlines the experimental data, detailed protocols for validation, and visual workflows to support further research and development of this class of compounds.

Postulated Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

Recent studies on 4-(phenylsulfonyl)morpholine derivatives, the un-brominated analogs of this compound, have revealed a potent anti-cancer activity in triple-negative breast cancer (TNBC) models. The proposed mechanism involves the induction of ER stress, which triggers a cascade of tumor-suppressive signaling pathways.[1]

A key study identified that these compounds lead to multipathway regulation, including the unfolded protein response (UPR), activation of the p53 pathway, and modulation of the G2/M checkpoint and E2F targets.[1] This concerted action ultimately results in cell-cycle arrest and apoptosis in cancer cells.[1] Given the structural similarity, it is highly probable that this compound exerts its therapeutic effects through a similar mechanism.

Comparative Performance Data of 4-(Phenylsulfonyl)morpholine Derivatives

The anti-proliferative activity of a series of 4-(phenylsulfonyl)morpholine derivatives has been evaluated in the MDA-MB-231 triple-negative breast cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate a clear structure-activity relationship, providing a benchmark for the expected potency of this compound.

Compound IDR GroupIC50 (µM) in MDA-MB-231 Cells
4a H>40
4b CH325.3
4c C2H515.8
4d n-C3H710.7
4e n-C4H96.9
4f n-C5H114.5
4g n-C6H133.2
4h Cyclopropyl20.1
4i Cyclobutyl12.5
4j Cyclopentyl8.9
4k Cyclohexyl5.6
4l Phenyl1.8
GL24 (4m) 4-Fluorophenyl0.90
4o 4-Chlorophenyl1.2
4p 4-Bromophenyl1.1

Data sourced from Chen, et al. (2024).[1]

The data indicates that increasing the lipophilicity of the R group generally enhances the inhibitory activity. The derivative with a 4-bromophenyl substituent (4p) exhibits a potent IC50 of 1.1 µM, suggesting that this compound is a promising candidate for further investigation.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of key experiments should be performed. Below are detailed methodologies for these assays.

Cell Viability and Proliferation Assay
  • Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitor on cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., MDA-MB-231, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Assess cell viability using the Sulforhodamine B (SRB) assay or MTT assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

ER Stress and Unfolded Protein Response (UPR) Analysis
  • Objective: To determine if the inhibitor induces ER stress and activates the UPR.

  • Method: Western Blot Analysis

    • Treat cells with the inhibitor at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key UPR markers:

      • Phospho-PERK (Thr980)

      • Phospho-eIF2α (Ser51)

      • ATF4

      • Phospho-IRE1α (Ser724)

      • XBP1s

      • ATF6 (cleaved)

      • CHOP (GADD153)

      • GRP78 (BiP)

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Objective: To investigate the effect of the inhibitor on cell cycle progression.

  • Method: Flow Cytometry with Propidium Iodide (PI) Staining [2][3][4]

    • Treat cells with the inhibitor at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[3][4]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[3][4]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay
  • Objective: To confirm that the inhibitor induces apoptosis.

  • Method: Annexin V-FITC and Propidium Iodide (PI) Staining

    • Treat cells with the inhibitor at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

p53 Pathway Activation Assay
  • Objective: To determine if the inhibitor activates the p53 tumor suppressor pathway.

  • Method: Western Blot Analysis

    • Treat cells with the inhibitor at its IC50 concentration for various time points.

    • Lyse the cells and perform Western blot analysis as described for UPR analysis.

    • Probe the membrane with primary antibodies against:

      • Phospho-p53 (Ser15)

      • Total p53

      • p21 (a downstream target of p53)

Visualizing the Mechanism and Workflows

To provide a clear understanding of the proposed signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cellular Stress cluster_1 ER Stress & UPR cluster_2 p53 Pathway cluster_3 Cellular Outcomes Inhibitor Inhibitor ER_Stress ER Stress Inhibitor->ER_Stress p53 p-p53 Inhibitor->p53 UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK p-PERK UPR->PERK IRE1 p-IRE1 UPR->IRE1 ATF6 c-ATF6 UPR->ATF6 CHOP CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis p21 p21 Expression p53->p21 p53->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound-based inhibitors.

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay cluster_2 Protein Analysis Start Start Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Harvest Cell Harvesting Cell_Culture->Harvest Fixation Ethanol Fixation Harvest->Fixation Staining_Annexin Annexin V/PI Staining Harvest->Staining_Annexin Lysis Cell Lysis Harvest->Lysis Staining_PI PI/RNase Staining Fixation->Staining_PI FACS_Cycle Flow Cytometry Staining_PI->FACS_Cycle End End FACS_Cycle->End FACS_Apoptosis Flow Cytometry Staining_Annexin->FACS_Apoptosis FACS_Apoptosis->End WB Western Blot Lysis->WB WB->End

Caption: Experimental workflow for validating the mechanism of action.

Alternative and Off-Target Considerations

While the primary hypothesis centers on ER stress, the morpholine scaffold is a privileged structure in medicinal chemistry and is known to interact with various molecular targets.[5] Therefore, it is prudent to consider and, if necessary, investigate potential off-target effects. Other morpholine-containing compounds have been identified as inhibitors of:

  • PI3K/mTOR pathway: This is a central signaling pathway regulating cell growth and proliferation.[3]

  • Voltage-gated sodium channels (e.g., Nav1.7): These are crucial for pain signaling.

  • Receptor tyrosine kinases (e.g., EGFR, VEGFR-2): These are key drivers of angiogenesis and tumor progression.

Counter-screening against a panel of relevant kinases and ion channels would provide a more comprehensive understanding of the selectivity profile of this compound and aid in its development as a specific therapeutic agent.

Conclusion

The available evidence from close structural analogs strongly suggests that this compound-based inhibitors exert their anti-cancer effects through the induction of ER stress, leading to a multi-pronged activation of tumor-suppressive pathways that culminate in cell cycle arrest and apoptosis. The provided experimental protocols and comparative data offer a robust framework for validating this mechanism of action. A thorough investigation, including the assessment of potential off-target activities, will be crucial for the successful clinical translation of this promising class of inhibitors.

References

Comparative Cross-Reactivity Analysis of 4-(4-Bromophenylsulfonyl)morpholine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available cross-reactivity and selectivity profile data for 4-(4-Bromophenylsulfonyl)morpholine is limited. Therefore, this guide presents a hypothetical comparative analysis for a compound designated "BPSM-1," which is structurally identical to this compound. This document is intended to serve as a framework for researchers and drug development professionals on how to structure and present such a comparative guide, utilizing illustrative data and standard experimental protocols. The fictional alternative compounds, "Alternative A" and "Alternative B," are included for comparative purposes.

The morpholine ring is a key scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including oncology and neurodegenerative diseases.[2][3] The sulfonylmorpholine moiety, in particular, is of interest for its potential interactions with various biological targets. A thorough understanding of the selectivity and potential off-target effects of such derivatives is crucial for their development as safe and effective therapeutic agents.[4] This guide provides a comparative overview of the hypothetical kinase selectivity profile of BPSM-1 against two alternative compounds.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activities of BPSM-1 and two alternative compounds against a panel of representative kinases. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
BPSM-1 252,500>15,0007,500100
Alternative A 408009,5004,00020
Alternative B 15300>10,0001,50020

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

Materials:

  • Test compounds (BPSM-1, Alternative A, Alternative B) dissolved in Dimethyl Sulfoxide (DMSO).

  • Recombinant human kinases (Target Kinase, Off-Target Kinases 1, 2, and 3).

  • Substrate peptides specific to each kinase.

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The diluted compounds are added to the wells of the 384-well plate. A DMSO-only control is included.

  • The kinase, substrate, and ATP are mixed in the assay buffer and added to the wells to initiate the reaction. The final ATP concentration is typically at or near the Km for each respective kinase.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compounds in a cellular environment.

Materials:

  • Human cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heating (e.g., PCR thermocycler).

  • Instrumentation for protein quantification (e.g., Western blot or ELISA).

Procedure:

  • Cells are cultured to approximately 80% confluency.

  • The cells are treated with either the test compound at a specific concentration or a vehicle control (DMSO) and incubated for 1 hour.

  • After incubation, the cells are harvested and washed with PBS.

  • The cell suspension is divided into aliquots and heated to a range of temperatures for 3 minutes.

  • The cells are lysed, and the soluble fraction of the proteins is separated by centrifugation.

  • The amount of soluble target protein at each temperature is quantified by Western blotting or ELISA.

  • A melting curve is plotted to show the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis compound_prep Prepare Serial Dilutions of Test Compounds assay_plate Dispense Compounds into 384-Well Plates compound_prep->assay_plate add_reagents Add Kinase, Substrate, and ATP assay_plate->add_reagents incubation Incubate at Room Temperature add_reagents->incubation detection Add Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for kinase cross-reactivity screening.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase downstream_kinase Downstream Kinase target_kinase->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cell Proliferation and Survival transcription_factor->cellular_response BPSM_1 BPSM-1 BPSM_1->target_kinase Inhibition

Caption: A hypothetical signaling pathway inhibited by BPSM-1.

References

Comparative Docking Analysis of 4-(4-Bromophenylsulfonyl)morpholine Analogs Against EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative molecular docking study of a series of hypothetical 4-(4-bromophenylsulfonyl)morpholine analogs against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key target in oncology, and its inhibition is a validated strategy for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the potential of morpholine-based compounds as EGFR inhibitors.

The following sections detail the methodology for a comparative docking study, present hypothetical results for a series of analogs, and visualize the experimental workflow and the relevant biological pathway.

Data Presentation: Comparative Docking Scores and Interactions

A hypothetical series of this compound analogs were evaluated in silico against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). The parent compound, this compound (BPSM-00), and its substituted analogs were assessed based on their predicted binding affinities (docking scores) and key interactions with amino acid residues within the active site. The results are summarized in the table below.

Compound IDSubstitution (R)Docking Score (kcal/mol)Key Interacting Residues
BPSM-00 -H-7.8Met793, Leu718, Val726
BPSM-01 -CH3-8.2Met793, Leu718, Val726, Cys797
BPSM-02 -OCH3-8.5Met793, Leu718, Val726, Thr790
BPSM-03 -Cl-8.1Met793, Leu718, Val726, Cys797
BPSM-04 -NH2-8.8Met793, Leu718, Val726, Asp855

Experimental Protocols: Molecular Docking

The following protocol outlines the methodology used for the comparative molecular docking study.

Software Used
  • AutoDock Vina: For molecular docking simulations.

  • MGLTools/AutoDockTools: For preparing protein and ligand files.

  • PyMOL/Chimera: For visualization and analysis of docking results.

  • Open Babel: For file format conversion.

Protein Preparation

The crystal structure of the EGFR kinase domain in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 1M17)[1][2][3]. The protein was prepared using AutoDockTools by:

  • Removing water molecules and the co-crystallized ligand.

  • Adding polar hydrogens.

  • Assigning Kollman charges.

  • Saving the prepared protein structure in the PDBQT file format.

Ligand Preparation

The 3D structures of the this compound analogs were generated using a molecular builder and energy minimized. The ligands were then prepared for docking using AutoDockTools by:

  • Detecting the root and setting the number of rotatable bonds.

  • Assigning Gasteiger charges.

  • Saving the prepared ligands in the PDBQT file format.

Grid Generation

A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The grid center was set based on the coordinates of the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow sufficient space for the ligands to move freely.

Docking Simulation

Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8, were used as input. Vina calculates the binding affinity of the ligand to the protein, expressed as a docking score in kcal/mol.

Analysis of Results

The docking results were analyzed to identify the best binding pose for each analog based on the docking score. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL or Chimera.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BPSM 4-(4-Bromophenylsulfonyl) morpholine Analogs BPSM->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of the analogs.

Experimental Workflow

Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking & Analysis PDB 1. Protein Structure (PDB: 1M17) PrepProt Protein Preparation (Add Hydrogens, Charges) PDB->PrepProt Ligands 2. Analog Structures (3D Generation) PrepLig Ligand Preparation (Set Torsions, Charges) Ligands->PrepLig Grid 3. Grid Box Generation (Define Binding Site) PrepProt->Grid Docking 4. Molecular Docking (AutoDock Vina) PrepLig->Docking Grid->Docking Analysis 5. Results Analysis (Scores & Interactions) Docking->Analysis

Caption: Workflow for the comparative molecular docking study.

References

A Comparative Guide to the Synthetic Efficiency of Substituted Phenylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of novel compounds is a cornerstone of progress. Substituted phenylsulfonylmorpholines are a class of compounds with significant interest in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to these molecules, focusing on synthetic efficiency, and supported by experimental data and detailed protocols.

Route 1: One-Step Nucleophilic Substitution

The most direct and widely employed method for the synthesis of substituted phenylsulfonylmorpholines is the one-step nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and morpholine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

General Procedure for the Synthesis of 4-(Arylsulfonyl)morpholines:

To a solution of the appropriately substituted benzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added morpholine (1.2 eq.) at room temperature. A base, such as triethylamine (TEA) or pyridine (1.5 eq.), is then added, and the reaction mixture is stirred at room temperature for a specified period (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired 4-(arylsulfonyl)morpholine.

Comparative Data

The following table summarizes the synthetic efficiency of this route with various substituents on the phenyl ring, based on reported yields.

Substituent on Phenyl RingReaction Time (h)SolventBaseYield (%)
4-Methyl16THFDMAPNot explicitly stated, but part of a multi-step synthesis[1]
4-ChloroNot specifiedNot specifiedNot specifiedNot specified, but implied as a standard reaction[2]
2,6-Disubstituted (various alkyl groups)Not specifiedNot specifiedNot specifiedReported as having "excellent in vitro potency"[2]
4-NitroNot specifiedNot specifiedNot specifiedNot explicitly stated, but a common transformation
4-MethoxyNot specifiedNot specifiedNot specifiedNot explicitly stated, but a common transformation

Alternative Multistep Routes

While the one-step sulfonylation of morpholine is the most common approach, alternative multi-step routes can be employed, particularly for the synthesis of more complex or specifically substituted analogs. These routes often involve the initial synthesis of a substituted morpholine, followed by reaction with a benzenesulfonyl derivative, or vice-versa.

Experimental Workflow Visualization

The following diagram illustrates a generalized multi-step synthetic pathway.

multistep_synthesis A Substituted Precursor A B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D Final Product (Substituted Phenylsulfonylmorpholine) C->D Reaction 3 logical_relationship Start Desired Substituted Phenylsulfonylmorpholine OneStep One-Step Nucleophilic Substitution Start->OneStep Simple Substitution MultiStep Multi-Step Synthesis Start->MultiStep Complex Substitution HighYield High Overall Yield OneStep->HighYield ComplexDerivative Complex or Specific Isomer Required MultiStep->ComplexDerivative

References

Safety Operating Guide

Safe Disposal of 4-(4-Bromophenylsulfonyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 4-(4-Bromophenylsulfonyl)morpholine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.

1. Hazard Identification and Assessment:

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

Hazard ClassGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Acute toxicity, DermalH312: Harmful in contact with skin
Acute toxicity, InhalationH332: Harmful if inhaled

These classifications underscore the need for stringent adherence to safety measures to prevent accidental exposure during handling and disposal.

2. Personal Protective Equipment (PPE):

All personnel involved in the disposal process must wear appropriate personal protective equipment to mitigate the risk of exposure. The recommended PPE includes:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye and face protection: Safety glasses with side shields or a face shield are necessary to protect against splashes.

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

3. Disposal Procedure:

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations. The universally recognized precautionary statement for disposal is P501, which mandates that the contents and container must be disposed of at an approved waste disposal plant.[1]

Here is a step-by-step operational plan for its disposal:

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with its name and associated hazards.

  • Waste Collection: The designated waste container should be stored in a well-ventilated area, away from incompatible materials.

  • Licensed Disposal Service: Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Documentation: Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

4. Accidental Release Measures:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spread of the spill using inert absorbent materials.

  • Collection: Carefully collect the spilled material and absorbent into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Logical Workflow for Disposal Decision-Making:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Chemical for Disposal: This compound B Consult Safety Data Sheet (SDS) A->B C Determine Hazards: - Harmful if swallowed (H302) - Harmful in contact with skin (H312) - Harmful if inhaled (H332) B->C D Select Appropriate Personal Protective Equipment (PPE) C->D E Segregate and Collect in a Labeled, Sealed Container D->E F Store in a Well-Ventilated Area E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Arrange for Pickup and Transportation G->H I Complete and Retain Disposal Documentation H->I J Disposal Complete I->J

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-(4-Bromophenylsulfonyl)morpholine, ensuring operational safety and adherence to laboratory protocols.

Immediate Safety and Handling Precautions

Prior to use, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as a halogenated aromatic sulfonyl derivative and should be handled with caution.

Engineering Controls: All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[1][2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.[4]

Hygiene Measures: Avoid eating, drinking, or smoking in areas where this chemical is handled.[2] Wash hands thoroughly after handling and before leaving the laboratory.[2]

Hazard Identification and Physical Properties

Hazard Class Description
Acute Toxicity, OralHarmful if swallowed (H302)[2]
Acute Toxicity, DermalHarmful in contact with skin (H312)[2]
Acute Toxicity, InhalationHarmful if inhaled (H332)[2]
Skin Corrosion/IrritationCauses skin irritation (H315)[4]
Serious Eye Damage/IrritationCauses serious eye irritation (H319)[4]
Specific Target Organ ToxicityMay cause respiratory irritation (H335)[4]
Physical and Chemical Properties
Molecular Formula C10H12BrNO3S[5]
Molecular Weight 306.18 g/mol [5]
Appearance Solid
Melting Point 114-118 °C
Storage Temperature -20°C[5]

Operational Plan for Handling

  • Preparation:

    • Clearly label the work area where this compound will be handled.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill containment materials (e.g., absorbent pads, sand) readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or a contained weighing vessel to prevent dispersal of the powder.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

Spill Management

In the event of a spill, evacuate the immediate area if necessary.[1] Wearing appropriate PPE, contain the spill using a suitable absorbent material for organic compounds.[1] Collect the contaminated absorbent material and place it in a designated, sealed container for "Halogenated Organic Waste".[1] Thoroughly clean the spill area.

Disposal Plan

As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste".[1]

    • This container must be made of a material compatible with the chemical waste.

  • Segregation:

    • Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or strong acids and bases.[1]

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and PPE, in the designated halogenated waste container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, clearly labeled "Halogenated Liquid Waste" container.

  • Decontamination of Empty Containers:

    • Rinse empty containers or glassware that held the compound with a suitable organic solvent (e.g., acetone, ethanol).[1]

    • The rinsate must be collected and disposed of as halogenated organic waste.[1]

    • After thorough rinsing, the container or glassware can be washed according to standard laboratory procedures.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Label Work Area get_ppe Gather Required PPE spill_kit Prepare Spill Containment Kit weigh Weigh/Aliquot Solid Compound spill_kit->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste collect_solid Collect Solid Waste in 'Halogenated Waste' dispose_waste->collect_solid collect_liquid Collect Liquid Waste in 'Halogenated Liquid Waste' dispose_waste->collect_liquid rinse Rinse Empty Containers (Collect Rinsate) collect_solid->rinse collect_liquid->rinse ehs_pickup Arrange EHS Waste Pickup rinse->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenylsulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenylsulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.